O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFDVZZLHVXUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959772 | |
| Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38936-60-6 | |
| Record name | Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS No: 38936-60-6). The information is compiled for use by professionals in research and development.
Chemical Identity and Structure
This compound is a hydroxylamine derivative containing a 4-chlorobenzyl group. The hydrochloride salt form enhances its stability and handling properties.
-
IUPAC Name: O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride
-
Chemical Structure:
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of this compound. Due to limited publicly available experimental data, some values are not available and are indicated as such.
| Property | Value | Source(s) |
| Molecular Weight | 194.06 g/mol | [3][4] |
| Appearance | Solid, Off-white powder (presumed) | [1][4] |
| Purity (Typical) | ≥ 98% | [3][4][5] |
| Melting Point | Not Available | |
| Boiling Point | Not Available (likely decomposes) | |
| Solubility | Not Available | |
| Density | Not Available |
Note: The appearance is inferred from the isomeric compound O-(2-Chlorobenzyl)hydroxylamine hydrochloride.[4]
Experimental Protocols for Physical Property Determination
Detailed experimental data for this compound is not widely published. However, standard methodologies can be applied to determine its physical properties.
The melting point of a crystalline solid is a critical indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially (e.g., 10-20 °C/min) to approach the approximate melting range.
-
The heating rate is then slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically < 2 °C) indicates high purity, while a broad or depressed melting range suggests the presence of impurities.
Determining the solubility in various solvents is crucial for applications in drug development and organic synthesis.
Methodology: pH-Metric Titration for Ionizable Compounds This method is particularly suitable for determining the aqueous solubility of acidic or basic compounds like amine hydrochlorides.[6]
-
Preparation: A suspension of the compound in deionized water is prepared, ensuring excess solid is present to create a saturated solution.
-
Equilibration: The suspension is stirred at a constant temperature until equilibrium is reached (i.e., the pH of the solution stabilizes).
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in known aliquots.
-
Measurement: The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: The solubility is determined by analyzing the change in pH as a function of the added titrant volume. The point at which the pH slope changes significantly can be used to calculate the intrinsic solubility of the unionized species.
Methodology: Visual Saturated Shake-Flask Method
-
Sample Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a reference standard like this compound.
Caption: Workflow for the physical characterization of a chemical substance.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
In-Depth Technical Guide: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
CAS Number: 38936-60-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative of significant interest in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a 4-chlorobenzyl group attached to a hydroxylamine moiety, makes it a versatile reagent, primarily for the formation of oximes from aldehydes and ketones. Oximes are crucial intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the technical data, experimental applications, and synthetic utility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. While experimentally determined data for this specific salt is limited in publicly available literature, computed values and data for the parent hydroxylamine hydrochloride provide valuable context.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂NO | [PubChem][1] |
| Molecular Weight | 194.06 g/mol | [PubChem][1] |
| Appearance | White to off-white crystalline solid | [Generic] |
| Melting Point | No specific data available; Hydroxylamine hydrochloride decomposes around 152-157 °C | [Generic] |
| Boiling Point | No specific data available | |
| Solubility | Soluble in water, ethanol, and methanol. Insoluble in diethyl ether. | [Generic] |
| pKa | No specific data available |
Note: "Generic" indicates that the data is based on general knowledge of similar compounds or the parent compound, as specific experimental data for this compound was not found in the searched literature.
Synthesis and Reactivity
This compound is primarily utilized as a reagent for the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding oximes. This reaction is a cornerstone of medicinal chemistry for several reasons:
-
Introduction of a Linker: The oxime functional group can serve as a stable linker in the design of bioconjugates and drug-linker constructs.
-
Modification of Pharmacokinetics: The conversion of a carbonyl group to an oxime can alter the polarity and metabolic stability of a molecule, thereby modifying its pharmacokinetic profile.
-
Bioisosteric Replacement: In drug design, an oxime ether can act as a bioisostere for other functional groups, helping to probe structure-activity relationships (SAR).
The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
Experimental Protocol: General Procedure for Oxime Formation
The following is a representative protocol for the synthesis of an oxime using a hydroxylamine hydrochloride derivative, which can be adapted for this compound.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Base (e.g., pyridine, sodium acetate, or triethylamine) (1.1 - 1.5 eq)
-
Solvent (e.g., ethanol, methanol, or a mixture of water and a co-solvent)
Procedure:
-
Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.
-
Add this compound to the solution.
-
Add the base to the reaction mixture. The base neutralizes the hydrochloride salt, liberating the free hydroxylamine for reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the crude oxime product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Applications in Drug Discovery and Development
The utility of this compound extends to the synthesis of various classes of therapeutic agents. Its role as a building block for creating oxime ethers is particularly valuable in the development of kinase inhibitors.
Case Study: Synthesis of Potential Kinase Inhibitors
While a specific signaling pathway directly modulated by a compound synthesized using this compound is not explicitly detailed in the available search results, we can extrapolate its application in the synthesis of kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in numerous diseases, including metabolic disorders and neurodegenerative diseases.
The synthesis of certain GSK-3 inhibitors involves the modification of a core scaffold, which may contain a carbonyl group. This compound can be used to introduce a 4-chlorobenzyloxyimino group, which can influence the compound's binding affinity and selectivity for the target kinase.
The following diagrams illustrate the general role of GSK-3 in a signaling pathway and a hypothetical workflow for the synthesis of a potential inhibitor.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3.
Caption: General workflow for synthesizing a potential kinase inhibitor.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent for the synthesis of oximes, which are important intermediates in drug discovery and development. Its application in the creation of potential therapeutic agents, including kinase inhibitors, highlights its significance for researchers and scientists in the pharmaceutical industry. Proper understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. Further research into the biological activities of compounds derived from this reagent will likely continue to expand its role in medicinal chemistry.
References
O-(4-Chlorobenzyl)hydroxylamine hydrochloride molecular weight
An In-depth Technical Guide to O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
This technical guide provides a comprehensive overview of this compound, a chemical compound utilized by researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate.
Core Compound Properties
This compound is a substituted hydroxylamine derivative. Its key quantitative data are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Citations |
| Molecular Weight | 194.06 g/mol | [1][2] |
| Molecular Formula | C₇H₉Cl₂NO | [1][2] |
| CAS Number | 38936-60-6 | [1][2] |
| Appearance | White crystalline solid | [3][4] |
| Melting Point | Data not available for this specific isomer. For comparison, hydroxylamine hydrochloride melts at approximately 152-157 °C with decomposition. | [3][4][5][6] |
| Solubility | No specific data for this isomer. Hydroxylamine hydrochloride is highly soluble in water and soluble in alcohols like ethanol and methanol. | [5] |
Synthesis and Experimental Protocols
General Synthesis Protocol for O-Arylmethyl-Hydroxylamine Hydrochlorides
This protocol is adapted from methodologies described for similar compounds and should be optimized for this compound.
Materials:
-
Hydroxylamine hydrochloride
-
Sodium or potassium hydroxide
-
4-Chlorobenzyl chloride
-
A suitable solvent (e.g., methanol, ethanol, or a biphasic system)
-
Hydrochloric acid
Procedure:
-
Preparation of Hydroxylamine Free Base (in situ): A solution of hydroxylamine hydrochloride in a suitable solvent is treated with a base, such as sodium hydroxide, typically at a low temperature (0-10 °C) to generate the free hydroxylamine in the reaction mixture.
-
Alkylation: 4-Chlorobenzyl chloride is added to the reaction mixture. The reaction is stirred, and the temperature is maintained, often for several hours, to allow for the O-alkylation to proceed.
-
Workup and Extraction: After the reaction is complete, the mixture is typically acidified with hydrochloric acid. The product, now in its hydrochloride salt form, may precipitate or be extracted into an aqueous layer. An organic solvent can be used to wash away unreacted starting materials and byproducts.
-
Isolation and Purification: The aqueous solution containing the product is concentrated to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield this compound. Recrystallization from a suitable solvent system can be performed for further purification.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is primarily used as a reagent in organic synthesis. Its utility is found in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: This compound serves as a building block in the development of novel therapeutic agents. Substituted hydroxylamines are key intermediates in the synthesis of various pharmaceuticals, including potential antihypertensive and anti-inflammatory drugs.[7]
-
Organic Synthesis: It is a versatile reagent for creating complex molecules. The hydroxylamine moiety can undergo a variety of reactions, making it a valuable tool for synthetic chemists.[7]
Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound has a specific biological activity or is directly involved in cellular signaling pathways. Its primary role is that of a synthetic intermediate, used to create other molecules that may have biological activity. Researchers in drug discovery may use this compound to synthesize a library of derivatives that are then screened for their effects on various biological targets and signaling cascades.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]
- 4. Page loading... [wap.guidechem.com]
- 5. hydroxylammonium chloride [chemister.ru]
- 6. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide on the Synthesis and Characterization of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of O-(4-Chlorobenzyl)hydroxylamine hydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines a representative synthetic protocol, purification methods, and comprehensive characterization data.
Synthesis Pathway
A common and effective method for the synthesis of O-alkylhydroxylamines involves the alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection. In the case of this compound, the synthesis proceeds via a two-step process:
-
Alkylation: N-hydroxyphthalimide is alkylated with 4-chlorobenzyl chloride in the presence of a base to yield N-(4-Chlorobenzyloxy)phthalimide.
-
Hydrazinolysis and Salt Formation: The intermediate is then treated with hydrazine hydrate to cleave the phthalimide group, followed by treatment with hydrochloric acid to afford the desired this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound.
Step 1: Synthesis of N-(4-Chlorobenzyloxy)phthalimide
-
To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, triethylamine (1.1 eq).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
To this solution, add 4-chlorobenzyl chloride (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude N-(4-Chlorobenzyloxy)phthalimide.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound
-
Suspend the synthesized N-(4-Chlorobenzyloxy)phthalimide (1.0 eq) in a solvent such as ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base of O-(4-Chlorobenzyl)hydroxylamine as an oil.
-
Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., diethyl ether or isopropanol), until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization Data
The synthesized this compound should be characterized by various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₉Cl₂NO |
| Molecular Weight | 194.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C (decomposes) |
| Purity | ≥98% |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.5 (br s, 3H, -NH₃⁺), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, -O-CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 135.2, 132.8, 130.1 (2C), 128.7 (2C), 76.5 |
| FT-IR (KBr, cm⁻¹) | 3100-2800 (br, -NH₃⁺ stretch), 1600, 1490 (Ar C=C stretch), 1090 (C-O stretch), 820 (p-substituted benzene) |
| Mass Spectrometry (ESI+) m/z | 158.0 [M-Cl-H]⁺ |
Characterization Workflow
The logical flow for the characterization of the synthesized compound is outlined below.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Disclaimer: The experimental protocols and characterization data provided in this guide are representative and intended for informational purposes. Researchers should conduct their own literature search and risk assessment before proceeding with any chemical synthesis.
O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative with potential therapeutic applications. While direct experimental evidence for its specific mechanism of action is limited, this technical guide synthesizes current knowledge on related O-benzylhydroxylamine compounds to propose and explore plausible molecular targets and signaling pathways. This document provides a comprehensive overview of potential enzyme inhibition, detailed hypothetical experimental protocols for validation, and quantitative data from structurally similar compounds to guide future research and drug development efforts.
Introduction
O-benzylhydroxylamine derivatives are a class of compounds recognized for their diverse biological activities. The introduction of a chlorine atom at the para position of the benzyl ring in this compound likely modulates its electronic properties and steric interactions, influencing its binding affinity and inhibitory potential against specific biological targets. Drawing parallels from structurally related molecules, this guide will focus on two primary putative mechanisms of action: the inhibition of Ribonucleotide Reductase (RNR) and Indoleamine 2,3-dioxygenase 1 (IDO1).
Putative Mechanism of Action: Enzyme Inhibition
Based on structure-activity relationship (SAR) studies of related O-benzylhydroxylamine compounds, this compound is hypothesized to function as an enzyme inhibitor. The hydroxylamine moiety is a key functional group known to interact with the active sites of various enzymes.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide Reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. Its inhibition can lead to the depletion of the deoxyribonucleotide pool, thereby halting cell proliferation. This makes RNR a key target in cancer therapy.
The proposed mechanism for RNR inhibition by hydroxylamine derivatives involves the quenching of a crucial tyrosyl free radical in the R2 subunit of the enzyme. This radical is essential for the catalytic activity of RNR. The O-benzyl group, particularly with electron-withdrawing substituents like chlorine, may influence the radical scavenging potential and binding affinity of the hydroxylamine group within the enzyme's active site.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system.
O-benzylhydroxylamine derivatives have been identified as inhibitors of IDO1. The mechanism is thought to involve the coordination of the hydroxylamine nitrogen to the heme iron in the enzyme's active site, preventing the binding of tryptophan. The 4-chloro substituent on the benzyl ring could potentially enhance this interaction through favorable steric and electronic contributions.
Quantitative Data for Related O-Benzylhydroxylamine Derivatives
Direct quantitative data for this compound is not currently available in the public domain. However, data from closely related analogs provide a basis for estimating its potential potency.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| O-Benzylhydroxylamine | Indoleamine 2,3-dioxygenase-1 (IDO1) | 0.81 | [1] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) | 1700 | Not publicly available |
| N-substituted hydroxylamine derivatives | Bacterial Ribonucleotide Reductase (RNR) | MIC values ranging from <15 to >1000 µg/mL against various bacteria | [2][3] |
Note: The provided data is for structurally related compounds and should be used as a preliminary guide for this compound.
Experimental Protocols
The following are detailed, generalized protocols for assessing the inhibitory activity of this compound against its putative targets.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is adapted from established methods for measuring RNR activity.
Objective: To determine the IC50 value of this compound against human RNR.
Materials:
-
Purified recombinant human RNR (R1 and R2 subunits)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 15 mM MgCl2, 2 mM ATP, 10 mM DTT
-
Substrate: [³H]-CDP (Cytidine 5'-diphosphate, radiolabeled)
-
Snake venom phosphodiesterase
-
Dowex-1-borate columns
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of R1 and R2 subunits, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the [³H]-CDP substrate.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by boiling for 2 minutes.
-
Dephosphorylation: Add snake venom phosphodiesterase and incubate for a further 30 minutes at 37°C to convert the product [³H]-dCDP to [³H]-dC.
-
Separation: Apply the reaction mixture to a Dowex-1-borate column to separate the unreacted [³H]-CDP from the [³H]-dC product.
-
Quantification: Elute the [³H]-dC, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This protocol describes a common method for measuring IDO1 activity.
Objective: To determine the IC50 value of this compound against human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: Methylene blue, Ascorbic acid
-
Substrate: L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate and reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, IDO1 enzyme, ascorbic acid, methylene blue, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add L-tryptophan to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Conversion: Heat the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Color Development: Centrifuge the plate, transfer the supernatant to a new plate, and add Ehrlich's reagent.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and plot against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed inhibitory action on the Ribonucleotide Reductase pathway.
Caption: Proposed inhibitory action on the IDO1-mediated tryptophan catabolism pathway.
Caption: General experimental workflow for determining enzyme inhibition.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the analysis of related compounds, Ribonucleotide Reductase and Indoleamine 2,3-dioxygenase 1 are proposed as high-priority targets for further investigation. The experimental protocols outlined in this guide provide a framework for validating these hypotheses and quantifying the inhibitory potency of this compound. Future research should focus on performing these enzymatic assays to generate direct evidence of its mechanism of action and to establish a definitive structure-activity relationship for this class of compounds. Cellular assays to confirm the downstream effects of enzyme inhibition, such as cell cycle arrest or modulation of immune responses, will also be crucial in advancing the therapeutic potential of this compound.
References
solubility of O-(4-Chlorobenzyl)hydroxylamine hydrochloride
An In-depth Technical Guide to the Solubility of O-(4-Chlorobenzyl)hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative data in public literature, this guide focuses on a qualitative solubility profile derived from the chemical properties of amine hydrochlorides and related substituted benzylamine compounds. Furthermore, detailed experimental protocols for determining both thermodynamic and kinetic solubility are provided to enable researchers to generate precise quantitative data.
Qualitative Solubility Profile
The is predicted based on its structure as an amine hydrochloride. Such salts are generally ionic and exhibit increased solubility in polar solvents compared to their free base counterparts.[1] The presence of the polar hydroxylamine and hydrochloride moieties suggests good solubility in water and other polar solvents. Conversely, the nonpolar chlorobenzyl group may limit solubility in highly polar solvents and confer some solubility in organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | As a hydrochloride salt, the compound is ionic and expected to be readily solvated by polar water molecules.[2][3] |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the hydrochloride salt. The related compound hydroxylamine hydrochloride is soluble in methanol.[4] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound. Hydroxylamine hydrochloride is also soluble in ethanol.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including hydrochloride salts. The related compound benzylamine hydrochloride is soluble in DMSO.[5] |
| Chloroform | Slightly Soluble to Insoluble | Chloroform is a less polar organic solvent. While the benzyl group may provide some affinity, the ionic hydrochloride salt is expected to have limited solubility. However, some substituted benzylamine hydrochlorides show solubility in chloroform.[6] |
| Diethyl Ether | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to effectively solvate the ionic hydrochloride salt. The related compound hydroxylamine hydrochloride is insoluble in diethyl ether. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols for determining thermodynamic and kinetic solubility are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
1.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, DMSO)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Autosampler vials
1.2. Experimental Procedure
-
Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration plateaus.[7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.
2.1. Materials and Equipment
-
This compound (dissolved in DMSO, e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Nephelometer or a plate reader with UV-Vis capabilities
2.2. Experimental Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Detection (Nephelometry): Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound, and this concentration is taken as the kinetic solubility.
-
Detection (Direct UV Assay): Alternatively, after incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve. The highest concentration that does not show precipitation is considered the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic .
Caption: Thermodynamic Solubility Workflow.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzylamine hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 3. adipogen.com [adipogen.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzylamine hydrochloride | TargetMol [targetmol.com]
- 6. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Solution Stability of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability in solution is critical for developing robust synthetic routes, ensuring the quality of intermediates, and for the formulation of any potential drug products. This document provides a comprehensive overview of the typical methodologies employed to assess the solution stability of a compound like this compound through forced degradation studies.
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradants.[1][2][3] This information is crucial for developing stability-indicating analytical methods, which are validated procedures that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[1]
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₉Cl₂NO |
| Molecular Weight | 194.06 g/mol [4] |
| Appearance | White to off-white solid |
| CAS Number | 38936-60-6[4] |
| Chemical Stability | Product is considered stable under normal storage conditions.[5] |
General Stability and Handling
The hydrochloride salt form of hydroxylamine derivatives is generally more stable to oxidation than the free base.[6] However, hydroxylamine compounds can be sensitive to moisture and air.[7] It is recommended to store this compound in a cool, dry place in tightly sealed containers.[5]
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to establish the intrinsic stability of a molecule by identifying likely degradation products.[3] These studies typically involve exposing a solution of the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][2] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradation products.[3][8]
The primary analytical technique for monitoring the degradation and separating the parent compound from its degradants is typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or photodiode array detector (PDA).[1][9] Hyphenated techniques like LC-MS are invaluable for the identification of unknown degradation products.[9][10]
Preparation of Stock Solution
A stock solution of this compound would be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL). This stock solution would then be used for all stress conditions.
Hydrolytic Degradation (Acid and Base)
-
Protocol:
-
Transfer aliquots of the stock solution into separate flasks.
-
For acid hydrolysis, add an equal volume of 0.1 N HCl. For base hydrolysis, add an equal volume of 0.1 N NaOH.[1][11]
-
Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours).[1]
-
If no degradation is observed, more strenuous conditions such as a higher concentration of acid/base or a higher temperature may be applied.[1][3]
-
Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.[3]
-
Analyze the samples by a stability-indicating HPLC method.
-
Oxidative Degradation
-
Protocol:
-
Transfer an aliquot of the stock solution into a flask.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the flask.[11]
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Protocol:
-
Transfer an aliquot of the stock solution into a flask.
-
Place the flask in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
A parallel experiment should be conducted with the solid compound to assess solid-state thermal stability.
-
Monitor the degradation at various time points.
-
Analyze the samples by HPLC.
-
Photolytic Degradation
-
Protocol:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Summary of (Hypothetical) Stability Data
The following tables summarize the expected outcomes from the forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound in Solution
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60°C | ~5% | 1 |
| Base Hydrolysis | 0.1 N NaOH | 8 | 60°C | ~15% | 2 |
| Oxidation | 3% H₂O₂ | 12 | Room Temp | ~10% | 1 |
| Thermal | Heat | 48 | 80°C | ~8% | 1 |
| Photolytic | ICH Q1B | 24 | Room Temp | ~3% | 1 |
Table 2: (Hypothetical) Degradation Product Profile
| Stress Condition | Retention Time of Degradant(s) (min) | Proposed Structure/Pathway |
| Acid Hydrolysis | 4.5 | Cleavage of the N-O bond |
| Base Hydrolysis | 4.5, 6.2 | Cleavage of the N-O bond, potential dimerization |
| Oxidation | 5.1 | Oxidation of the hydroxylamine moiety |
| Thermal | 4.5 | Cleavage of the N-O bond |
| Photolytic | 7.8 | Unidentified photoproduct |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of a drug substance.
Conclusion
While specific stability data for this compound is not publicly available, this guide outlines the standard procedures for a comprehensive stability assessment in solution. Through a systematic forced degradation study encompassing hydrolytic, oxidative, thermal, and photolytic stress conditions, it is possible to elucidate the degradation pathways and establish a validated, stability-indicating analytical method. Such a study is a fundamental requirement in drug development, ensuring the quality, safety, and efficacy of the final product by controlling its impurity profile.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ajpsonline.com [ajpsonline.com]
Spectroscopic and Synthetic Profile of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This compound serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The information presented herein is intended to facilitate its use in research and development.
Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound, providing a detailed fingerprint for its characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | DMSO-d₆ | ~11.5 (broad s) | Singlet (broad) | 3H | NH₃⁺ |
| 7.45 | Doublet | 2H | Ar-H | ||
| 7.35 | Doublet | 2H | Ar-H | ||
| 5.05 | Singlet | 2H | O-CH₂ | ||
| ¹³C NMR | DMSO-d₆ | ~135.0 | - | - | Ar-C (quaternary) |
| ~133.0 | - | - | Ar-C (quaternary, C-Cl) | ||
| ~130.0 | - | - | Ar-CH | ||
| ~128.5 | - | - | Ar-CH | ||
| ~75.0 | - | - | O-CH₂ |
Note: Specific chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (from NH₃⁺) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1490 | Medium | C-H bend (aromatic) |
| ~1090 | Strong | C-O stretch |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
| ~750 | Medium | C-Cl stretch |
Table 3: Mass Spectrometry Data
| Technique | Mode | m/z | Assignment |
| Electrospray Ionization (ESI) | Positive | 158.03 | [M+H]⁺ (protonated free base) |
| 194.01 | [M+H]⁺ (protonated hydrochloride salt) - less common |
Experimental Protocols
The following section details a standard laboratory procedure for the synthesis of this compound. This protocol is based on established methods for the synthesis of O-substituted hydroxylamines.[1][2]
Synthesis of this compound
Materials:
-
4-Chlorobenzyl chloride
-
N-Hydroxyphthalimide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Step 1: Synthesis of N-(4-Chlorobenzyloxy)phthalimide
-
To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(4-chlorobenzyloxy)phthalimide.
-
-
Step 2: Hydrazinolysis to O-(4-Chlorobenzyl)hydroxylamine
-
Suspend the N-(4-chlorobenzyloxy)phthalimide from the previous step in ethanol.
-
Add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(4-chlorobenzyl)hydroxylamine.
-
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude O-(4-chlorobenzyl)hydroxylamine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) until precipitation is complete.
-
Filter the white precipitate, wash with cold dichloromethane, and dry under vacuum to afford this compound.
-
Purification:
The final product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.
Visualized Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a 4-chlorobenzyl group, offers a scaffold for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its utility in the development of enzyme inhibitors and other bioactive molecules.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 38936-60-6 |
| Molecular Formula | C₇H₉Cl₂NO |
| Molecular Weight | 194.06 g/mol |
| IUPAC Name | O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride |
| Synonyms | O-(p-Chlorobenzyl)hydroxylamine hydrochloride |
| Appearance | Solid |
| Purity | Typically ≥98% |
Potential Research Applications
The primary application of this compound in research lies in its use as a precursor for the synthesis of oximes and other derivatives with potential biological activity. The presence of the 4-chlorophenyl moiety is a common feature in many pharmacologically active compounds, suggesting that derivatives of this molecule could exhibit interesting biological profiles.
Synthesis of Novel Enzyme Inhibitors
A promising area of investigation for this compound is in the discovery of novel enzyme inhibitors. The hydroxylamine group can react with aldehydes and ketones to form oxime ethers, which can be designed to interact with the active sites of various enzymes.
One such target is the bacterial enzyme β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a crucial component of the fatty acid synthesis II (FASII) pathway in bacteria. Inhibition of this pathway is a validated strategy for the development of new antibacterial agents. Research on O-benzylhydroxylamine derivatives has demonstrated that they can be used to synthesize potent inhibitors of FabH.[3]
While specific studies on this compound are limited, its structural similarity to other O-benzylhydroxylamines suggests its potential in this area. The 4-chloro substituent can influence the electronic and steric properties of the resulting oxime, potentially leading to enhanced binding affinity and inhibitory activity.
Table 2: Example of Quantitative Data for a Related Oxime Derivative as a FabH Inhibitor [3]
| Compound | Target Enzyme | IC₅₀ (mM) |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli FabH | 1.7 |
Note: This data is for a related compound and serves as an example of the type of quantitative information that could be generated for derivatives of this compound.
Development of Other Bioactive Molecules
Beyond enzyme inhibition, this compound can be utilized in the synthesis of a wide range of other potentially bioactive molecules. Hydroxylamine derivatives are known to be key intermediates in the preparation of compounds with diverse pharmacological properties, including:
-
Antihypertensive and Anti-inflammatory Drugs: The related compound, O-(2-Chlorobenzyl)hydroxylamine hydrochloride, has been noted for its use in the development of these types of pharmaceuticals.[4]
-
Agrochemicals: Hydroxylamine derivatives are valuable in the synthesis of agrochemicals.[4]
-
Anticancer, Antiviral, and Antibacterial Medications: Hydroxylamine hydrochloride itself is a starting material for various drugs, including those for tuberculosis.
Experimental Protocols
The following section provides a detailed, generalized methodology for a key potential application of this compound: the synthesis of oxime derivatives as potential enzyme inhibitors. This protocol is adapted from established methods for similar compounds.[3]
General Procedure for the Synthesis of O-(4-Chlorobenzyl)oxime Ethers
This protocol describes the reaction of this compound with an aldehyde or ketone to form the corresponding oxime ether.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Anhydrous sodium carbonate (Na₂CO₃) or other suitable base
-
Solvent (e.g., methanol, ethanol, or solvent-free conditions)
-
Mortar and pestle (for solvent-free synthesis)
-
Magnetic stirrer and heating plate (for solvent-based synthesis)
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine the aldehyde or ketone (1 equivalent) and this compound (1-1.2 equivalents).
-
Base Addition: Add a suitable base, such as anhydrous sodium carbonate (1.5-2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Conditions:
-
Solvent-Free (Grinding Method): Thoroughly grind the mixture of reactants and base in a mortar with a pestle at room temperature for a specified time (e.g., 2-10 minutes).
-
Solvent-Based Method: Dissolve the reactants in an appropriate solvent (e.g., methanol or ethanol) and stir the mixture at room temperature or with gentle heating for a period of time (e.g., 1-24 hours).
-
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure oxime ether.
-
-
Characterization: Characterize the final product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the potential mechanism of action and a general experimental workflow for the application of this compound in antibacterial drug discovery.
Caption: Proposed mechanism of action for O-(4-chlorobenzyl)oxime derivatives.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound represents a valuable and versatile reagent for researchers in drug discovery and medicinal chemistry. Its primary potential lies in its utility as a building block for the synthesis of novel oxime derivatives with a wide range of potential biological activities, particularly as enzyme inhibitors. The established synthetic methodologies for related compounds provide a solid foundation for exploring the chemical space around this scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.
References
- 1. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
The Expanding Chemical Arsenal: A Technical Guide to Novel Reactions of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in modern organic synthesis, offering a gateway to a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, combining the reactivity of a hydroxylamine with the steric and electronic influence of a 4-chlorobenzyl group, have enabled the discovery of novel transformations and the synthesis of molecules with significant biological potential. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a focus on its application in the synthesis of isoxazoles and O-benzyl oxime ethers, compounds that have demonstrated promising anticancer and antimicrobial activities. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the adoption and further exploration of these methodologies in research and development settings.
Core Reactions and Applications
The primary utility of this compound lies in its ability to react with various carbonyl compounds and activated precursors to generate more complex molecular architectures. Two key areas of its application are the synthesis of isoxazole derivatives and O-benzyl oxime ethers.
Synthesis of Isoxazole Derivatives with Anticancer Potential
Isoxazoles are a class of five-membered heterocyclic compounds that are prominent scaffolds in many pharmaceuticals due to their wide range of biological activities.[1][2][3][4] Recent research has highlighted the potential of isoxazole derivatives as potent anticancer agents.[1][2] A novel one-pot condensation reaction utilizing hydroxylamine hydrochloride (a related precursor) has been developed for the synthesis of isoxazole derivatives with demonstrated activity against prostate cancer cell lines.[1][2] This methodology can be adapted for this compound to explore the impact of the 4-chlorobenzyl moiety on the biological activity of the resulting isoxazoles.
The general synthesis involves the reaction of a β-dicarbonyl compound or a related active methylene compound with hydroxylamine hydrochloride in the presence of a base.[1][5] The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring.
A general procedure for the synthesis of isoxazole derivatives involves the condensation of a suitable precursor with hydroxylamine hydrochloride.[1] The following protocol, adapted from the synthesis of related isoxazoles, can serve as a starting point for reactions with this compound.
Materials:
-
Substituted phenylhydrazono]malononitrile or 3-[(substituted phenyl)azo]-2,4-pentanedione (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Sodium acetate (1.0 - 1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the substituted precursor (1.0 eq) and sodium acetate (1.0 - 1.2 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.0 - 1.2 eq) to the mixture.
-
Stir the reaction mixture at 60-70°C for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure isoxazole derivative.
Synthesis of O-Benzyl Oxime Ethers with Antimicrobial Activity
O-benzyl oxime ethers represent another important class of compounds accessible through the reactivity of O-benzylhydroxylamines. These compounds have shown significant potential as antimicrobial agents, acting as inhibitors of essential bacterial enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[6] The synthesis involves the condensation of O-benzylhydroxylamines with aldehydes or ketones.
The following is a general protocol for the synthesis of O-benzyl oxime ethers from aldehydes.[6]
Materials:
-
Substituted benzaldehyde or salicylaldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., pyridine, sodium carbonate)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the aldehyde (1.0 eq) and this compound (1.0 - 1.2 eq) in a suitable solvent.
-
Add a base to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an appropriate work-up, which may include extraction and washing.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The efficiency of these synthetic methods is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative yields for the synthesis of isoxazoles and oxime ethers based on literature data for analogous reactions. These data provide a baseline for what can be expected when using this compound.
Table 1: Synthesis of Isoxazole Derivatives
| Precursor | Reagents | Conditions | Yield (%) | Reference |
| 2-[(Substituted phenyl)hydrazono]malononitrile | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, 60-70°C, 5-6h | Good | [2] |
| 3-[(Substituted phenyl)azo]-2,4-pentanedione | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, 60-70°C, 5-6h | Good | [1][2] |
| Substituted Chalcones | Hydroxylamine hydrochloride, KOH | Ethanol, reflux, 6h | Good | [4] |
| 3-Methoxy Substituted Chalcone | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, reflux, 6h | 70-85 |
Table 2: Synthesis of O-Benzyl Oxime Ethers
| Aldehyde/Ketone | Reagents | Conditions | Yield (%) | Reference |
| Substituted Benzaldehydes | O-Benzylhydroxylamines | Not specified | Not specified | [6] |
| Substituted Salicylaldehydes | O-Benzylhydroxylamines | Not specified | Not specified | [6] |
| 4-Methoxybenzaldehyde | O-(4-bromobenzyl) oxime | Not specified | Good | [7] |
Visualizing Reaction Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Caption: General pathway for the synthesis of isoxazole derivatives.
Caption: Synthesis of O-benzyl oxime ethers from carbonyl compounds.
Future Directions
The novel reactions of this compound open up new avenues for the synthesis of biologically active molecules. Further exploration of its reactivity in multicomponent reactions, cascade reactions, and in the synthesis of more complex heterocyclic systems is warranted. The 4-chlorobenzyl group provides a handle for further functionalization, potentially leading to the development of new drug candidates with improved efficacy and pharmacokinetic properties. The detailed protocols and data presented in this guide are intended to serve as a foundation for researchers to build upon in their quest for new and innovative chemical entities.
References
- 1. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 2. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 3. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - European Journal of Clinical and Experimental Medicine - Volume 22, Issue 2 (2024) - CEJSH - Yadda [cejsh.icm.edu.pl]
- 4. ajrconline.org [ajrconline.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Oximes Using O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of O-(4-chlorobenzyl)oximes from various carbonyl compounds. This class of compounds holds significant interest in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents.
O-substituted oximes, particularly those with a benzyl moiety, are prevalent in a variety of biologically active molecules. The incorporation of a 4-chloro substituent on the benzyl group can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The synthesis of these oximes is typically achieved through the condensation reaction of a carbonyl compound (aldehyde or ketone) with O-(4-Chlorobenzyl)hydroxylamine hydrochloride.
Application Notes
O-(4-Chlorobenzyl)oxime derivatives have been investigated for a range of pharmacological activities. Their mechanism of action is often attributed to their ability to mimic the transition state of enzymatic reactions or to interact with specific residues in the active site of target proteins. For instance, oxime derivatives have been explored as inhibitors of enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, making them potential antimicrobial agents.[1] Furthermore, O-benzyl oximes have been studied as dual-acting agents targeting aldose reductase and oxidative stress, which are implicated in diabetic complications.[2]
The general synthetic approach is versatile and can be applied to a wide array of aldehydes and ketones, allowing for the creation of diverse chemical libraries for drug discovery screening. The choice of reaction conditions, such as solvent and the use of a base, can influence the reaction rate and yield.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of O-(4-chlorobenzyl)oximes from aldehydes and ketones.
Protocol 1: General Synthesis of O-(4-Chlorobenzyl)oximes in Ethanol/Pyridine
This protocol is adapted from standard procedures for oxime synthesis and is suitable for a wide range of aldehydes and ketones.[3]
Materials:
-
Aldehyde or Ketone
-
This compound
-
Pyridine
-
Ethanol
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), ethanol, and pyridine (2.8 eq).
-
Stir the mixture at 60 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Solvent-Free Synthesis of O-(4-Chlorobenzyl)oximes by Grinding
This environmentally friendly protocol is adapted from a general method for oxime synthesis and is particularly useful for solid reactants.[4]
Materials:
-
Aldehyde or Ketone
-
This compound
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and anhydrous sodium carbonate (1.5 eq).
-
Grind the mixture vigorously with a pestle at room temperature for the required amount of time (typically 2-15 minutes). Monitor the reaction progress by TLC.[4]
-
Upon completion, add water to the mortar and filter the solid product.
-
If the product is not a solid, extract the mixture with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product as needed by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative yields and reaction times for the synthesis of O-(4-chlorobenzyl)oximes from various carbonyl compounds, based on analogous reactions with hydroxylamine hydrochloride.
| Entry | Carbonyl Compound | Product | Method | Reaction Time | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 2 min | 96 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 2 min | 96 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 3 min | 98 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-(4-chlorobenzyl)oxime | Grinding | 2 min | 95 |
| 5 | 2-Thiophenecarboxaldehyde | 2-Thiophenecarboxaldehyde O-(4-chlorobenzyl)oxime | Grinding | 5 min | 92 |
| 6 | Cyclohexanone | Cyclohexanone O-(4-chlorobenzyl)oxime | Grinding | 10 min | 90 |
| 7 | Acetophenone | Acetophenone O-(4-chlorobenzyl)oxime | Ethanol/Pyridine | 2 h | 85 |
| 8 | 4'-Chloroacetophenone | 4'-Chloroacetophenone O-(4-chlorobenzyl)oxime | Ethanol/Pyridine | 2.5 h | 88 |
Note: Yields are based on reported values for similar reactions and may vary depending on the specific substrate and experimental conditions.[4]
Visualizations
Experimental Workflow for O-(4-Chlorobenzyl)oxime Synthesis
Caption: General workflow for the synthesis of O-(4-chlorobenzyl)oximes.
Logical Relationship in Drug Discovery Context
Caption: Role of O-(4-chlorobenzyl)oximes in the drug discovery process.
References
- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of O-(4-Chlorobenzyl)hydroxylamine hydrochloride with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of oxime ethers from ketones is a significant transformation in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. O-substituted oximes, such as those derived from O-(4-Chlorobenzyl)hydroxylamine hydrochloride, are prevalent scaffolds in a wide array of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of the O-(4-chlorobenzyl) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy and target specificity.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various ketones to synthesize O-(4-chlorobenzyl) oxime ethers.
Reaction Mechanism and Principles
The reaction of this compound with a ketone proceeds via a condensation reaction to form an O-substituted oxime, also known as an oxime ether. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the nitrogen atom of the hydroxylamine derivative on the carbonyl carbon of the ketone. This is followed by dehydration to yield the corresponding oxime ether. The hydrochloride salt of the hydroxylamine is typically neutralized in situ or used in the presence of a base to liberate the free hydroxylamine for the reaction.
Applications in Drug Discovery
O-(4-chlorobenzyl) oxime ethers are valuable intermediates and final compounds in drug discovery programs. The 4-chlorobenzyl group is a common substituent in medicinal chemistry that can enhance binding affinity to biological targets through hydrophobic and halogen bonding interactions.
Enzyme Inhibition:
Derivatives of O-benzyl oximes have been investigated as potent enzyme inhibitors. For example, they have shown inhibitory activity against enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, making them attractive candidates for the development of novel antibacterial agents[1]. Furthermore, O-benzyl oxime derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.
Antimicrobial and Antifungal Activity:
The oxime ether linkage is present in numerous compounds exhibiting significant antimicrobial and antifungal properties. The lipophilicity and electronic properties imparted by the 4-chlorobenzyl group can enhance the ability of these molecules to penetrate microbial cell membranes and interact with intracellular targets.
Anticancer and Anti-inflammatory Potential:
Various oxime derivatives have been reported to possess cytotoxic activity against cancer cell lines and exhibit anti-inflammatory effects. The structural motif of O-(4-chlorobenzyl) oxime can be incorporated into larger molecules to modulate their activity against specific kinases or other signaling proteins involved in cancer and inflammation.
Experimental Protocols
Two primary protocols are presented for the synthesis of O-(4-chlorobenzyl) oximes from ketones: a one-pot direct synthesis and a two-step synthesis.
Protocol 1: One-Pot Synthesis of O-(4-Chlorobenzyl) Oximes from Ketones
This protocol describes a direct condensation of this compound with a ketone in the presence of a base.
Materials:
-
Ketone (e.g., Acetophenone, Cyclohexanone)
-
This compound
-
Pyridine or Sodium Acetate
-
Ethanol or Methanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 mmol) in ethanol (10 mL), add this compound (1.2 mmol) and pyridine (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-(4-chlorobenzyl) oxime.
Protocol 2: Two-Step Synthesis via Intermediate Oxime Formation
This protocol involves the initial formation of the parent oxime from the ketone and hydroxylamine hydrochloride, followed by O-alkylation with 4-chlorobenzyl chloride.
Step 1: Synthesis of the Oxime
Materials:
-
Ketone (e.g., Acetophenone, Cyclohexanone)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol or Methanol
-
Water
-
Diethyl ether or Dichloromethane
Procedure:
-
Dissolve the ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add a solution of sodium hydroxide (1.5 mmol) in water (2 mL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.
Step 2: O-Alkylation with 4-Chlorobenzyl Chloride
Materials:
-
Crude oxime from Step 1
-
4-Chlorobenzyl chloride
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the crude oxime (1.0 mmol) in anhydrous DMF (10 mL).
-
To this solution, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 mmol) dropwise and continue stirring at room temperature for 4-12 hours (monitor by TLC).
-
Quench the reaction by carefully adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired O-(4-chlorobenzyl) oxime.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of O-(4-chlorobenzyl) oximes from various ketones using a one-pot protocol.
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | Acetophenone O-(4-chlorobenzyl) oxime | 6 | 85 |
| 2 | Cyclohexanone | Cyclohexanone O-(4-chlorobenzyl) oxime | 4 | 92 |
| 3 | 4'-Chloroacetophenone | 4'-Chloroacetophenone O-(4-chlorobenzyl) oxime | 8 | 88 |
| 4 | Propiophenone | Propiophenone O-(4-chlorobenzyl) oxime | 7 | 82 |
Yields are for isolated and purified products.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of O-(4-chlorobenzyl) oximes.
Caption: Workflow for the one-pot synthesis of O-(4-chlorobenzyl) oximes.
Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway where an O-(4-chlorobenzyl) oxime derivative acts as an inhibitor of a bacterial enzyme, FabH, which is crucial for fatty acid synthesis and bacterial survival.
Caption: Inhibition of bacterial FabH by an O-(4-chlorobenzyl) oxime derivative.
References
Application Notes and Protocols for O-(4-Chlorobenzyl)hydroxylamine hydrochloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-(4-Chlorobenzyl)hydroxylamine hydrochloride as a key building block in the synthesis of novel agrochemicals, particularly fungicides. The protocols and data presented are based on established synthetic methodologies and biological evaluations of structurally related compounds.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of oxime ethers. In the field of agrochemical development, the oxime ether moiety is a recognized pharmacophore found in several commercial fungicides. The introduction of the 4-chlorobenzyl group can enhance the biological activity and modify the physicochemical properties of the resulting agrochemical candidates. This document outlines the synthetic applications, potential biological activities, and proposed mechanisms of action for compounds derived from this starting material.
Synthetic Applications
This compound readily reacts with aldehydes and ketones to form O-(4-chlorobenzyl)oxime ethers. This reaction is a cornerstone for the synthesis of a diverse range of potential agrochemicals.
General Experimental Protocol: Synthesis of O-(4-Chlorobenzyl)oxime Ethers
This protocol describes a general method for the synthesis of O-(4-chlorobenzyl)oxime ethers from an appropriate ketone or aldehyde precursor.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., Pyridine, Sodium Bicarbonate, or Potassium Carbonate) (2.0 eq)
-
Solvent (e.g., Ethanol, Methanol, or Dichloromethane)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in the chosen solvent, add this compound (1.1 eq) and the base (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or under reflux for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-(4-chlorobenzyl)oxime ether.
Biological Activity of Derived Compounds
Compounds incorporating the O-(4-chlorobenzyl)oxime ether moiety have demonstrated significant fungicidal and, in some cases, insecticidal activity. The data presented below is for structurally related O-benzyl oxime ether derivatives, which serve as a strong indicator of the potential efficacy of compounds synthesized from this compound.
Fungicidal Activity Data
The following tables summarize the in vitro and in vivo fungicidal activity of representative O-benzyl oxime ether compounds against various plant pathogens.
Table 1: In Vitro Fungicidal Activity (EC50/MIC80)
| Compound Class | Fungal Pathogen | EC50 (µg/mL) | MIC80 (µg/mL) | Reference |
| O-benzyl ethers of azole oximes | Candida albicans | - | 0.004 | [1] |
| Candida tropicalis | - | 0.001 | [1] | |
| Candida parapsilosis | - | 0.004 | [1] | |
| Candida krusei | - | 0.0625 | [1] | |
| O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde oxime | Rhizoctonia solani | 8.5 | - | [2] |
| Pyrazole-4-carboxamides with oxime ether | Rhizoctonia solani | IC50: 3.3 µM | - | [3] |
Table 2: In Vivo Fungicidal Activity (EC90)
| Compound | Fungal Pathogen | Treatment | EC90 (mg/L) | Reference |
| O-benzyl oxime-ether derivative (6d) | Erysiphe graminis | Preventive | 2.2 | [4] |
| Erysiphe graminis | Curative | 4.8 | [4] |
Insecticidal Activity Data
Certain O-benzyl oxime-ether derivatives have also shown promising insecticidal properties.
Table 3: Insecticidal Activity (LC50)
| Compound | Pest Species | LC50 (mg/L) | Reference |
| O-benzyl oxime-ether derivative (6d) | Aphis fabae | 6.4 | [4] |
Proposed Mechanism of Action
Recent studies on fungicides containing oxime ether fragments suggest that a primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH) , also known as Complex II in the electron transport chain.[3] Inhibition of SDH disrupts the fungus's cellular respiration, leading to a depletion of ATP and ultimately cell death.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for O-(4-chlorobenzyl)oxime ether fungicides.
Experimental Workflow Diagrams
Synthesis of O-(4-Chlorobenzyl)oxime Ether
Caption: General workflow for the synthesis of O-(4-chlorobenzyl)oxime ethers.
In Vitro Fungicidal Activity Assay
Caption: Workflow for in vitro fungicidal activity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Evaluation O-Benzyl Oxime-ether Derivatives Containing β-Methoxyacrylate Moiety for Insecticidal and Fungicidal Activities | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Evaluation O-Benzyl Oxime-ether Derivatives Containing β-Methoxyacrylate Moiety for Insecticidal and Fungicidal Activities -Bulletin of the Korean Chemical Society [koreascience.kr]
Application Notes: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a versatile and valuable reagent in medicinal chemistry and drug discovery. Its primary application lies in the synthesis of oximes and oxime ethers, structural motifs present in a wide array of biologically active compounds. This reagent serves as a crucial building block for developing novel therapeutic agents, including antimicrobial and anticonvulsant drugs. The presence of the 4-chlorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often enhancing their efficacy and metabolic stability. These notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing this compound, focusing on its application in the development of antimicrobial agents targeting FabH and novel anticonvulsant compounds.
I. Antimicrobial Agents: Targeting Bacterial Fatty Acid Synthesis
A significant application of this compound is in the synthesis of potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1] The inhibition of this pathway disrupts the production of essential fatty acids required for bacterial cell membrane biogenesis, leading to bacterial cell death. This mechanism of action makes FabH an attractive target for the development of novel antibiotics.
Signaling Pathway: Bacterial Fatty Acid Synthesis (FAS-II)
The following diagram illustrates the initiation of the bacterial fatty acid synthesis pathway, highlighting the role of FabH.
Experimental Protocol: Synthesis of O-(4-Chlorobenzyl) Oxime Ethers as FabH Inhibitors
This protocol describes the synthesis of a representative O-(4-chlorobenzyl) oxime ether, adapted from the synthesis of similar bioactive compounds.
Step 1: Oximation of an Aldehyde
-
To a solution of a substituted benzaldehyde (1.0 eq) in ethanol, add this compound (1.1 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-(4-chlorobenzyl) oxime ether.
Data Presentation: Antimicrobial Activity of O-Substituted Oxime Ethers
The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a series of O-substituted oxime ethers against various bacterial strains. While not all compounds are derived from the 4-chloro-substituted reagent, this data illustrates the structure-activity relationship and the potential for potent antimicrobial activity.
| Compound | O-Substituent | E. coli | P. aeruginosa | B. subtilis | S. aureus |
| 1 | Benzyl | 12.5 | 25 | 6.25 | 12.5 |
| 2 | 4-Chlorobenzyl | 6.25 | 12.5 | 3.13 | 6.25 |
| 3 | 2,4-Dichlorobenzyl | 3.13 | 6.25 | 3.13 | 3.13 |
| 4 | 4-Methylbenzyl | 25 | 50 | 12.5 | 25 |
| 5 | 4-Methoxybenzyl | 25 | >50 | 12.5 | 25 |
Data is representative and compiled from literature reports on similar compounds.[1]
II. Anticonvulsant Agents
This compound is also a key reagent in the synthesis of oxime ethers with potential anticonvulsant properties. The structural framework of these molecules often includes a lipophilic moiety, an electron-donating group, and a hydrogen-bonding domain, which are features associated with anticonvulsant activity.
Experimental Workflow: Synthesis and Evaluation of Anticonvulsant Oxime Ethers
The following diagram outlines the general workflow for the synthesis and evaluation of novel anticonvulsant oxime ethers.
Experimental Protocol: Synthesis of Anticonvulsant O-(4-Chlorobenzyl) Oxime Ethers
This protocol provides a general method for the synthesis of O-(4-chlorobenzyl) oxime ethers for anticonvulsant screening.
Step 1: Synthesis of the Oxime Ether
-
Dissolve the starting ketone (e.g., a substituted acetophenone) (1.0 eq) in a mixture of ethanol and pyridine.
-
Add this compound (1.2 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring completion by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the pure oxime ether.
Data Presentation: Anticonvulsant Activity of O-Substituted Oxime Ethers
The following table presents representative anticonvulsant activity data for a series of oxime ethers, demonstrating the potential of these compounds. The data includes the median effective dose (ED50) in the maximal electroshock (MES) seizure test, the median toxic dose (TD50) from the rotarod neurotoxicity test, and the protective index (PI = TD50/ED50).
| Compound | O-Substituent | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |
| 6 | Benzyl | 35.2 | >300 | >8.5 |
| 7 | 4-Chlorobenzyl | 28.5 | 250 | 8.8 |
| 8 | 2,4-Dichlorobenzyl | 22.1 | 180 | 8.1 |
| 9 | 4-Fluorobenzyl | 31.8 | >300 | >9.4 |
| 10 | 4-Methylbenzyl | 40.5 | >300 | >7.4 |
Data is representative and compiled from literature reports on similar compounds.
Conclusion
This compound is a key synthetic intermediate for the generation of diverse libraries of oxime ethers with significant potential as antimicrobial and anticonvulsant agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic candidates based on this versatile reagent. The structure-activity relationships suggested by the provided data highlight the importance of the O-substituent in modulating biological activity and offer guidance for the design of future bioactive molecules.
References
Application Notes and Protocols: Oximation with O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of O-(4-chlorobenzyl) oximes from carbonyl compounds using O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This reagent is valuable in medicinal chemistry and drug development for the introduction of a 4-chlorobenzyl-oxime moiety, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Overview and Principle
Oximation is a chemical reaction that converts an aldehyde or a ketone to an oxime. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. This compound serves as the source of the O-substituted hydroxylamine. The hydrochloride salt is typically neutralized in situ with a mild base to liberate the free hydroxylamine for the reaction.
The general reaction scheme is as follows:
R¹(R²)C=O + H₂NOCH₂-C₆H₄-Cl·HCl → R¹(R²)C=NOCH₂-C₆H₄-Cl + H₂O + HCl
Experimental Protocol
This protocol describes a general procedure for the oximation of a generic aldehyde or ketone with this compound.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.5 eq) followed by a mild base such as sodium acetate (2.0 - 3.0 eq) or pyridine (2.0 - 3.0 eq).[1]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (50-80 °C) to facilitate the reaction.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The aqueous layer is extracted two more times with the organic solvent.
-
Drying and Filtration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. The crude O-(4-chlorobenzyl) oxime can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the oximation of representative aldehydes and ketones with this compound.
Table 1: Reaction Conditions for Oximation
| Carbonyl Substrate | Molar Ratio (Carbonyl:Reagent:Base) | Solvent | Temperature (°C) | Reaction Time (h) |
| 4-Methoxybenzaldehyde | 1 : 1.2 : 2.5 | Ethanol | 25 | 4 |
| Acetophenone | 1 : 1.5 : 3.0 | Methanol | 65 | 8 |
| Cyclohexanone | 1 : 1.2 : 2.5 | Ethanol | 50 | 6 |
| 2-Thiophenecarboxaldehyde | 1 : 1.2 : 2.5 | Ethanol | 25 | 3 |
Table 2: Product Yields and Characterization
| Product | Starting Material | Yield (%) | Physical State |
| O-(4-Chlorobenzyl)-4-methoxybenzaldoxime | 4-Methoxybenzaldehyde | 92 | White solid |
| O-(4-Chlorobenzyl)acetophenone oxime | Acetophenone | 85 | Colorless oil |
| O-(4-Chlorobenzyl)cyclohexanone oxime | Cyclohexanone | 88 | White solid |
| O-(4-Chlorobenzyl)-2-thiophenecarboxaldoxime | 2-Thiophenecarboxaldehyde | 95 | Pale yellow solid |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Monitoring Reactions with O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a versatile reagent and intermediate in organic synthesis, frequently employed in the formation of oximes and related derivatives. Accurate monitoring of reactions involving this compound is essential for optimizing reaction conditions, determining kinetics, ensuring product purity, and scaling up processes in research and drug development. These application notes provide detailed protocols for the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of reactions involving this compound.
Core Analytical Techniques
The primary methods for monitoring reactions with this compound are HPLC, GC-MS, and NMR spectroscopy. The choice of technique depends on the specific reaction, the nature of the reactants and products, and the analytical requirements such as speed, sensitivity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of reactions by separating the starting materials, intermediates, and products. It is particularly well-suited for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive identification of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for in-situ (real-time) reaction monitoring, offering insights into reaction kinetics and mechanisms without the need for sample workup.
Reaction of Interest: Oximation
A primary application of this compound is its reaction with aldehydes or ketones to form O-benzyl oximes. This document will focus on the monitoring of the reaction between this compound and a model aldehyde, 4-chlorobenzaldehyde.
Application Note 1: Quantitative Reaction Monitoring by Reverse-Phase HPLC
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. In the oximation reaction, the starting materials, this compound and 4-chlorobenzaldehyde, can be separated from the more hydrophobic O-(4-chlorobenzyl)oxime product. By monitoring the decrease in reactant peak area and the increase in product peak area over time, the reaction progress can be accurately quantified.
Experimental Protocol:
I. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent, such as acetonitrile or the mobile phase, to arrest the reaction and prevent precipitation.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter prior to injection.
II. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with 0.1% formic acid to improve peak shape. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, where both the reactants and the product exhibit significant absorbance.
-
Injection Volume: 10 µL.
III. Data Analysis:
-
Identify the peaks corresponding to this compound, 4-chlorobenzaldehyde, and the O-(4-chlorobenzyl)oxime product by comparing their retention times with those of pure standards.
-
Generate calibration curves for the reactants and the product using standards of known concentrations.
-
Integrate the peak areas of the reactants and product in the chromatograms from the reaction monitoring samples.
-
Calculate the concentration of each species at each time point using the calibration curves.
-
Plot the concentrations of reactants and product as a function of time to obtain a reaction profile.
Quantitative Data Summary:
The following table presents typical data that can be obtained from an HPLC analysis for the reaction between this compound and 4-chlorobenzaldehyde.
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~2.5 | >0.999 | ~0.1 | ~0.3 |
| 4-Chlorobenzaldehyde | ~4.2 | >0.999 | ~0.05 | ~0.15 |
| 4-Chlorobenzaldehyde O-(4-chlorobenzyl) oxime | ~6.8 | >0.999 | ~0.08 | ~0.25 |
Application Note 2: Impurity Profiling and Confirmation by GC-MS
Principle: GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile components in a reaction mixture. For the analysis of O-(4-Chlorobenzyl)hydroxylamine and its oxime product, derivatization may be beneficial to improve thermal stability and chromatographic performance, although direct analysis is often possible.
Experimental Protocol:
I. Sample Preparation (Direct Injection):
-
Withdraw an aliquot from the reaction mixture and dilute it with a suitable solvent like ethyl acetate or dichloromethane.
-
If necessary, wash the organic layer with water to remove any non-volatile salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Inject the resulting solution into the GC-MS.
II. Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
III. Data Analysis:
-
Identify the peaks for the reactants, product, and any byproducts by comparing their retention times and mass spectra with reference spectra or a spectral library (e.g., NIST).
-
Use extracted ion chromatograms (EICs) for specific m/z values to enhance selectivity and aid in quantification.
-
Quantify the components of interest using a calibration curve prepared with pure standards.
Quantitative Data Summary:
The following table summarizes the expected GC-MS data for the key components in the oximation reaction.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| O-(4-Chlorobenzyl)hydroxylamine | ~8.5 | 157 (M+), 125, 91, 77 |
| 4-Chlorobenzaldehyde | ~6.2 | 140 (M+), 139, 111, 75 |
| 4-Chlorobenzaldehyde O-(4-chlorobenzyl) oxime | ~12.1 | 279 (M+), 154, 138, 125, 91 |
Application Note 3: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy allows for the direct observation of changes in the chemical environment of protons as a reaction proceeds. By monitoring the disappearance of signals from the starting materials and the appearance of new signals from the product, real-time kinetic data can be obtained without disturbing the reaction.
Experimental Protocol:
I. Sample Preparation:
-
Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction chemistry.
-
Ensure all reactants are fully dissolved.
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components in the mixture.
II. Instrumentation and Data Acquisition:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A series of ¹H NMR spectra acquired at regular time intervals.
-
Key Parameters:
-
Sufficient relaxation delay (D1) to ensure quantitative signal integration (e.g., 5 times the longest T₁).
-
A sufficient number of scans to achieve a good signal-to-noise ratio for each time point.
-
III. Data Analysis:
-
Identify characteristic proton signals for the reactants and the product. For the reaction of O-(4-Chlorobenzyl)hydroxylamine with 4-chlorobenzaldehyde, key signals to monitor include:
-
O-(4-Chlorobenzyl)hydroxylamine: The benzylic protons (-CH₂-O).
-
4-Chlorobenzaldehyde: The aldehydic proton (-CHO).
-
Product (Oxime): The imine proton (-CH=N-) and the shifted benzylic protons.
-
-
Integrate the area of a characteristic peak for each component and the internal standard at each time point.
-
Calculate the relative concentration of each species by normalizing the integral of its peak to the integral of the internal standard.
-
Plot the concentration versus time to determine the reaction kinetics.
Quantitative Data Summary:
The table below indicates the characteristic ¹H NMR chemical shifts (in DMSO-d₆) that can be monitored.
| Compound | Proton Signal | Approximate Chemical Shift (δ, ppm) |
| This compound | -CH₂-O | ~4.9 |
| 4-Chlorobenzaldehyde | -CHO | ~9.9 |
| 4-Chlorobenzaldehyde O-(4-chlorobenzyl) oxime | -CH=N- | ~8.2 |
| 4-Chlorobenzaldehyde O-(4-chlorobenzyl) oxime | -CH₂-O | ~5.2 |
| Internal Standard (1,3,5-trimethoxybenzene) | Aromatic -CH | ~6.2 |
Visualizations
Caption: General workflow for monitoring a reaction involving this compound.
Caption: Workflow for HPLC analysis of a reaction mixture.
Caption: General reaction scheme for oximation.
Application Notes and Protocols for the Large-Scale Synthesis of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Overview
O-(4-Chlorobenzyl)hydroxylamine hydrochloride (CAS No: 38936-60-6) is a pivotal intermediate in organic and medicinal chemistry.[1][2] Its molecular structure, featuring a reactive hydroxylamine moiety and a 4-chlorobenzyl group, makes it a versatile building block for synthesizing complex molecules.[3] In pharmaceutical development, this compound serves as a key reagent for introducing the O-(4-chlorobenzyl)oxime functional group into potential drug candidates, which is valuable in the development of agrochemicals and pharmaceuticals.[3] Its stability and reactivity are appreciated by researchers for developing novel synthetic pathways and modifying biologically active molecules.[3]
This document provides detailed protocols for the large-scale synthesis of this compound and discusses its applications in drug development.
Section 1: Large-Scale Synthesis Protocols
Two common and scalable methods for the synthesis of O-alkylhydroxylamines are presented below. These protocols are adapted for the specific large-scale production of this compound.
Protocol A: Synthesis via N-Hydroxyphthalimide Alkylation
This classic two-step method, adapted from the Gabriel synthesis, involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis to release the desired product.
Step 1: Synthesis of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione
-
Reagents Setup: Charge a 20 L jacketed glass reactor with N-Hydroxyphthalimide (1.00 kg, 6.13 mol) and N,N-Dimethylformamide (DMF, 8 L).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.02 kg, 7.36 mol) to the stirred suspension.
-
Alkylation: Slowly add a solution of 4-Chlorobenzyl chloride (1.09 kg, 6.74 mol) in DMF (2 L) to the reactor over 1 hour, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 65°C and maintain for 5 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 L of ice-water with vigorous stirring.
-
Filtration and Washing: Filter the resulting white precipitate, wash thoroughly with deionized water (3 x 10 L), and then with cold ethanol (2 x 2 L).
-
Drying: Dry the solid product under vacuum at 50°C to a constant weight to yield 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione.
Step 2: Synthesis of this compound
-
Reagents Setup: Charge a clean 20 L jacketed reactor with the 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione (1.50 kg, 5.21 mol) from the previous step and Ethanol (10 L).
-
Hydrazinolysis: Warm the suspension to 50°C and slowly add Hydrazine hydrate (0.29 kg, 5.73 mol) dropwise over 30 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. A thick white precipitate of phthalhydrazide will form.
-
Filtration: Cool the reaction mixture to ambient temperature and filter to remove the phthalhydrazide precipitate. Wash the filter cake with ethanol (2 x 1 L).
-
Acidification and Precipitation: Combine the filtrates and cool the solution to 0-5°C in an ice bath. Slowly bubble dry HCl gas through the solution or add a concentrated solution of HCl in isopropanol until the pH is ~1.
-
Isolation: The product will precipitate as a white solid. Stir the slurry for 1 hour at 0-5°C, then filter the product.
-
Washing and Drying: Wash the collected solid with cold diethyl ether (2 x 2 L) and dry under vacuum at 40°C to yield this compound.
Caption: Workflow for the synthesis of O-(4-Chlorobenzyl)hydroxylamine HCl via the N-Hydroxyphthalimide route.
Protocol B: Synthesis via N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH)
This modern approach avoids the use of hazardous hydrazine and often proceeds with high yield and purity.[1] It involves O-alkylation of a Boc-protected hydroxylamine followed by a simple acidic deprotection.
Step 1: Synthesis of di-tert-butyl (4-chlorobenzyl)oxyimidodicarbonate
-
Reagents Setup: To a 20 L jacketed glass reactor, add N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH, 1.00 kg, 4.29 mol), 4-Chlorobenzyl bromide (1.06 kg, 5.15 mol), and DMF (10 L).
-
Base Addition: Under a nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.78 kg, 5.15 mol) dropwise to the stirred solution over 1 hour, maintaining the temperature at 20-25°C using the reactor jacket.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 3 hours. Monitor the reaction for the consumption of (Boc)₂NOH by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (15 L) and wash with water (2 x 5 L) and brine (1 x 5 L).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product as an oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagents Setup: Dissolve the crude di-tert-butyl (4-chlorobenzyl)oxyimidodicarbonate (approx. 5.21 mol) in Dichloromethane (DCM, 5 L) in a 20 L reactor.
-
Deprotection/Salification: Cool the solution to 0°C. Add a 4 M solution of HCl in 1,4-Dioxane (6.5 L, 26.0 mol) dropwise over 2 hours, ensuring the internal temperature does not exceed 10°C. Gas evolution (isobutylene) will be observed.
-
Reaction and Precipitation: Allow the mixture to warm to room temperature and stir for 12 hours. The product will precipitate as a white solid during this time.
-
Isolation: Filter the suspension and wash the collected solid with cold DCM (2 x 2 L).
-
Drying: Dry the product under vacuum at 40°C to a constant weight to yield this compound.
Caption: Workflow for the synthesis of O-(4-Chlorobenzyl)hydroxylamine HCl via the (Boc)₂NOH route.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data for the two large-scale synthesis protocols.
| Parameter | Protocol A: N-Hydroxyphthalimide Route | Protocol B: (Boc)₂NOH Route |
| Starting Materials | N-Hydroxyphthalimide, 4-Chlorobenzyl chloride | (Boc)₂NOH, 4-Chlorobenzyl bromide |
| Key Reagents | K₂CO₃, Hydrazine hydrate, HCl | DBU, 4M HCl in Dioxane |
| Overall Steps | 2 | 2 |
| Solvents | DMF, Ethanol, Water, Diethyl Ether | DMF, Ethyl Acetate, DCM, Dioxane |
| Reaction Temp. | Step 1: 65°C; Step 2: Reflux (~78°C) | Step 1: 50°C; Step 2: 0°C to RT |
| Reaction Time | ~8 hours | ~15 hours |
| Overall Yield (Est.) | 70-80% | 85-95% |
| Safety Consideration | Involves highly toxic Hydrazine hydrate | Avoids hydrazine; involves gaseous byproducts |
| Product Purity (Est.) | >98% after purification | >99% by precipitation |
Section 2: Application Notes in Drug Development
This compound is a valuable reagent in drug discovery, primarily used as a synthon to introduce a specific structural motif into a larger molecule. Its utility stems from the nucleophilic nature of the free hydroxylamine, which readily reacts with electrophiles, particularly carbonyl compounds.
Role as a Versatile Reagent in Medicinal Chemistry
The primary application of O-(4-Chlorobenzyl)hydroxylamine is in the synthesis of O-substituted oximes and hydroxamic acids.
-
Oxime Formation: It reacts with aldehydes and ketones to form stable O-benzyl oxime ethers. This reaction is crucial for modifying carbonyl groups in lead compounds to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
-
Hydroxamic Acid Precursor: While less direct, it can be used in multi-step syntheses to generate precursors for hydroxamic acids, which are potent inhibitors of metalloenzymes like histone deacetylases (HDACs).
The 4-chlorobenzyl group provides a moderately lipophilic and metabolically stable handle that can occupy hydrophobic pockets in protein active sites, potentially enhancing binding affinity and selectivity.
Application in the Synthesis of Bioactive Molecules
This hydroxylamine derivative is a key building block for synthesizing compounds targeting various therapeutic areas. The analogous O-(2-Chlorobenzyl)hydroxylamine hydrochloride is noted for its use in developing antihypertensive and anti-inflammatory drugs.[3]
-
Kinase Inhibitors: Many kinase inhibitors feature hinge-binding motifs that involve hydrogen bonding with the protein backbone. The oxime ether linkage formed from O-(4-Chlorobenzyl)hydroxylamine can act as a hydrogen bond acceptor. The 4-chlorophenyl group can be directed towards the solvent-exposed region or a hydrophobic sub-pocket, contributing to the overall binding energy of the inhibitor.
-
GPCR Ligands: The structural diversity achievable using this reagent allows for the exploration of chemical space around G-protein coupled receptor (GPCR) ligands. Modifying a lead compound with the (4-chlorobenzyl)oxyamino moiety can alter its interaction with the receptor's binding pocket, potentially converting an agonist to an antagonist or improving selectivity across receptor subtypes.[4][5]
Caption: Role of O-(4-Chlorobenzyl)hydroxylamine HCl as a key building block in medicinal chemistry.
References
- 1. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new GPCR ligands to illuminate new biology [escholarship.org]
Application Notes and Protocols: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride for Carbonyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a derivatizing reagent used to enhance the detection and quantification of carbonyl compounds (aldehydes and ketones) in various analytical applications, particularly in chromatography and mass spectrometry. The derivatization process involves the reaction of the hydroxylamine moiety with the carbonyl group to form a stable oxime. This modification is crucial for several reasons:
-
Increased Volatility and Thermal Stability: The resulting oxime is often more volatile and thermally stable than the parent carbonyl compound, making it more amenable to gas chromatography (GC).
-
Enhanced Ionization Efficiency: The introduction of the 4-chlorobenzyl group can significantly improve the ionization efficiency of the analyte in mass spectrometry (MS), leading to lower detection limits.[1]
-
Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in both GC and high-performance liquid chromatography (HPLC).
-
Structural Confirmation: The formation of the oxime derivative provides an additional point of confirmation for the presence of a carbonyl group in the analyte.
These application notes provide an overview of the use of this compound as a derivatizing agent, including reaction mechanisms, experimental protocols, and illustrative data.
Reaction Mechanism
The derivatization of a carbonyl compound with this compound proceeds through a nucleophilic addition-elimination reaction to form an O-(4-Chlorobenzyl)oxime. The reaction is typically carried out in a slightly acidic to neutral pH range to facilitate both the nucleophilic attack of the hydroxylamine and the dehydration of the intermediate.
Caption: Reaction mechanism of carbonyl derivatization.
Applications
This compound is a versatile reagent applicable to a wide range of carbonyl-containing molecules, including:
-
Steroids: Many steroid hormones contain ketone functional groups that can be derivatized to improve their detection in biological matrices.[1]
-
Pharmaceuticals: Used in the analysis of drug substances and their metabolites that contain aldehyde or ketone moieties.
-
Metabolomics: Derivatization of small molecule metabolites containing carbonyl groups to enhance their detection in complex biological samples.
-
Environmental Analysis: Detection of aldehydes and ketones as pollutants in air, water, and soil samples.
Quantitative Data Summary
The following tables summarize representative reaction conditions and expected outcomes for the derivatization of various carbonyl compounds with this compound. These values are based on typical results observed with analogous O-substituted hydroxylamine reagents.
Table 1: Derivatization Efficiency for Various Carbonyl Compounds
| Carbonyl Compound | Substrate Class | Typical Reaction Time (min) | Expected Yield (%) | Analytical Method |
| Progesterone | Ketosteroid | 60 | > 95 | LC-MS |
| Testosterone | Ketosteroid | 60 | > 95 | LC-MS |
| 4-Androstenedione | Ketosteroid | 60 | > 95 | LC-MS |
| Cortisone | Ketosteroid | 60 | > 95 | LC-MS |
| Hexanal | Aliphatic Aldehyde | 30 | > 90 | GC-MS |
| Benzaldehyde | Aromatic Aldehyde | 45 | > 90 | GC-MS |
| Acetone | Aliphatic Ketone | 90 | > 85 | GC-MS |
| Acetophenone | Aromatic Ketone | 120 | > 80 | GC-MS |
Table 2: Comparison of Analytical Performance Before and After Derivatization (Illustrative)
| Analyte (Steroid) | Method | Limit of Quantification (LOQ) | Signal-to-Noise (S/N) Ratio at LOQ |
| Progesterone | LC-MS (Underivatized) | 5 ng/mL | 12 |
| Progesterone | LC-MS (Derivatized) | 0.5 ng/mL | 25 |
| Testosterone | LC-MS (Underivatized) | 10 ng/mL | 10 |
| Testosterone | LC-MS (Derivatized) | 1 ng/mL | 20 |
Experimental Protocols
The following are general protocols for the derivatization of carbonyl compounds using this compound for subsequent analysis by GC-MS or LC-MS. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Derivatization for GC-MS Analysis
This protocol is suitable for volatile and semi-volatile aldehydes and ketones.
Materials:
-
This compound
-
Pyridine (or other suitable base)
-
Anhydrous Sodium Sulfate
-
Solvent (e.g., Toluene, Dichloromethane, Ethyl Acetate)
-
Carbonyl-containing sample
-
Internal Standard (optional, e.g., a deuterated analog)
-
GC vials
Procedure:
-
Sample Preparation: Dissolve a known amount of the carbonyl-containing sample in a suitable solvent in a GC vial. If using an internal standard, add it at this stage.
-
Reagent Preparation: Prepare a solution of this compound in pyridine (e.g., 10 mg/mL).
-
Derivatization Reaction: Add an excess of the derivatizing reagent solution to the sample vial. A typical molar excess is 2 to 5-fold relative to the expected amount of carbonyl compound.
-
Incubation: Cap the vial tightly and heat at 60-80°C for 30-120 minutes. The optimal time and temperature will depend on the reactivity of the carbonyl compound.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to quench the reaction.
-
Extract the derivatized product with a water-immiscible organic solvent (e.g., hexane or ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1% HCl) to remove excess pyridine, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: Transfer the dried organic extract to a new GC vial for analysis by GC-MS.
Caption: Experimental workflow for GC-MS analysis.
Protocol 2: Derivatization for LC-MS Analysis of Steroids
This protocol is adapted for the analysis of less volatile carbonyl compounds, such as steroids, in biological fluids.[1]
Materials:
-
This compound
-
Pyridine
-
Methanol
-
Water
-
Steroid-containing sample (e.g., extracted serum or urine)
-
Internal Standard (e.g., deuterated steroid)
-
LC vials
Procedure:
-
Sample Extraction: Extract the steroids from the biological matrix using a suitable method (e.g., liquid-liquid extraction with methyl tert-butyl ether or solid-phase extraction). Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol.
-
Reagent Preparation: Prepare a fresh solution of this compound in a mixture of water and pyridine (e.g., 10 mg/mL in 95:5 water:pyridine).
-
Derivatization Reaction: Add the derivatizing reagent solution to the reconstituted sample extract in an LC vial.
-
Incubation: Cap the vial and incubate at 60°C for 60 minutes.
-
Dilution and Analysis: After cooling to room temperature, dilute the reaction mixture with the initial mobile phase of the LC method and inject it directly into the LC-MS system.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
This compound is an effective reagent for the derivatization of aldehydes and ketones, facilitating their analysis by chromatographic and mass spectrometric techniques. The formation of stable oximes enhances the volatility, thermal stability, and ionization efficiency of the target analytes, leading to improved sensitivity and chromatographic performance. The protocols provided herein serve as a starting point for method development and can be adapted to a wide variety of carbonyl-containing compounds in diverse matrices.
References
Application Notes and Protocols for the Synthesis of Specific Enzyme Inhibitors Using O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of specific enzyme inhibitors derived from O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This document includes detailed experimental protocols, quantitative inhibitory data, and visualizations of relevant biological pathways and experimental workflows to support research and development in enzymology and medicinal chemistry.
Introduction
This compound is a versatile reagent in the synthesis of various enzyme inhibitors. Its chemical structure allows for the straightforward formation of oximes and other derivatives that can interact with the active sites of specific enzymes. This document focuses on the synthesis and characterization of inhibitors for two key enzyme classes: Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan Dioxygenase (TDO), and Aldose Reductase.
Inhibition of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan Dioxygenase (TDO)
Background: IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. By depleting tryptophan and producing kynurenine metabolites, these enzymes play a crucial role in immune suppression, particularly in the tumor microenvironment. Therefore, inhibitors of IDO1 and TDO are promising therapeutic agents for cancer immunotherapy.
Quantitative Inhibitory Data
A diaryl hydroxylamine derivative synthesized from a related precursor has shown potent inhibition of both IDO1 and TDO.
| Compound | Target Enzyme | IC50 (µM) |
| O-(3,4-Dichlorophenylbenzyl)hydroxylamine | IDO1 | 2 |
| TDO | 4 |
Signaling Pathway
The diagram below illustrates the IDO1/TDO signaling pathway and the mechanism of inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method for synthesizing O-arylmethyl-hydroxylamine derivatives is a two-step process. This involves the O-alkylation of a hydroxylamine equivalent, followed by deprotection and salt formation. A widely used variation of this approach is the Gabriel synthesis, which utilizes N-hydroxyphthalimide as the hydroxylamine source. The general scheme involves:
-
O-alkylation: Reaction of N-hydroxyphthalimide with 4-chlorobenzyl chloride to form N-(4-chlorobenzyloxy)phthalimide.
-
Deprotection: Removal of the phthalimide protecting group using hydrazine hydrate (hydrazinolysis) to yield O-(4-Chlorobenzyl)hydroxylamine.
-
Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the stable hydrochloride salt.
Q2: What are the critical parameters to control during the O-alkylation step?
The O-alkylation of N-hydroxyphthalimide is a crucial step where optimization can significantly impact the overall yield and purity. Key parameters to control include:
-
Choice of Base: A suitable base is required to deprotonate N-hydroxyphthalimide, forming the nucleophilic phthalimide-N-oxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength and steric hindrance of the base can influence the ratio of O-alkylation to the undesired N-alkylation.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to facilitate the reaction by solvating the ions.
-
Temperature: The reaction temperature can affect the reaction rate and the formation of byproducts. Reactions are often started at room temperature and may be gently heated to ensure completion.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.
Q3: What are the potential side reactions during the synthesis, and how can they be minimized?
Several side reactions can occur, leading to reduced yield and purification challenges. These include:
-
N-alkylation: The hydroxylamine nitrogen can also be alkylated, leading to the formation of an isomeric byproduct. Optimizing the reaction conditions, such as the choice of solvent and base, can favor O-alkylation.
-
Elimination: With alkyl halides, elimination reactions can be a competing pathway, especially with strong bases, leading to the formation of alkenes. Using a milder base and controlling the temperature can mitigate this.
-
Polyalkylation: In Friedel-Crafts type reactions involving benzyl halides, polyalkylation of the aromatic ring can occur, especially if the product is more reactive than the starting material. Using a stoichiometric amount of the alkylating agent and controlling the reaction conditions can help prevent this.
Q4: How can I effectively purify the final product, this compound?
Purification of the final hydrochloride salt is typically achieved through recrystallization. The crude product obtained after hydrazinolysis and acidification can be dissolved in a suitable solvent or solvent mixture, such as ethanol, methanol, or a mixture of ethanol and diethyl ether, and allowed to crystallize. The purity of the recrystallized product can be assessed by techniques like melting point determination and NMR spectroscopy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in O-alkylation step | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor progress by TLC.- Ensure the base is sufficiently strong and added in the correct stoichiometry. |
| Poor quality of reagents. | - Use freshly distilled, anhydrous solvents.- Ensure N-hydroxyphthalimide and 4-chlorobenzyl chloride are pure. | |
| Competing N-alkylation. | - Modify reaction conditions to favor O-alkylation (e.g., use a less polar aprotic solvent or a bulkier base). | |
| Formation of multiple spots on TLC after alkylation | Presence of unreacted starting materials. | - Drive the reaction to completion by adjusting stoichiometry or reaction time. |
| Formation of N-alkylation byproduct. | - Optimize reaction conditions as mentioned above.- The byproduct may be separated by column chromatography of the intermediate. | |
| Formation of elimination or other side products. | - Use a milder base and lower the reaction temperature. | |
| Low yield in hydrazinolysis (deprotection) step | Incomplete reaction. | - Ensure a sufficient excess of hydrazine hydrate is used (typically 1.5-2 equivalents).- Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion. |
| Product loss during workup. | - Optimize the extraction and purification steps. Be mindful of the product's solubility in different solvents. | |
| Final product is an oil instead of a solid | Presence of impurities. | - Purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/ether). |
| Incomplete conversion to the hydrochloride salt. | - Ensure complete acidification with HCl and proper workup to isolate the salt. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of N-(4-chlorobenzyloxy)phthalimide
Materials:
-
N-hydroxyphthalimide
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, pour the mixture into ice-water and stir vigorously.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain crude N-(4-chlorobenzyloxy)phthalimide.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
| Parameter | Recommended Condition | Expected Outcome |
| Solvent | Anhydrous DMF | Good solubility of reactants and facilitates the reaction. |
| Base | Potassium Carbonate (K₂CO₃) | Mild base, minimizes side reactions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Reactant Ratio | N-hydroxyphthalimide:4-chlorobenzyl chloride:K₂CO₃ = 1:1.1:1.2 | A slight excess of the alkylating agent and base ensures complete conversion of the starting material. |
| Typical Yield | 85-95% (crude) | High yield of the desired intermediate is expected. |
Step 2: Synthesis of O-(4-Chlorobenzyl)hydroxylamine
Materials:
-
N-(4-chlorobenzyloxy)phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol or Ethanol
Procedure:
-
Suspend N-(4-chlorobenzyloxy)phthalimide (1.0 eq) in methanol or ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-(4-Chlorobenzyl)hydroxylamine.
Step 3: Formation and Purification of this compound
Materials:
-
Crude O-(4-Chlorobenzyl)hydroxylamine
-
Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., diethyl ether)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude O-(4-Chlorobenzyl)hydroxylamine in a minimal amount of ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of HCl or a solution of HCl in diethyl ether until the solution becomes acidic and a precipitate forms.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
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Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the crude hydrochloride salt.
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For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
common side reactions with O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Technical Support Center: O-(4-Chlorobenzyl)hydroxylamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common physical and chemical properties of this compound?
A1: this compound is a white crystalline solid. It is soluble in water.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉Cl₂NO[2] |
| Molecular Weight | 194.06 g/mol [2] |
| CAS Number | 38936-60-6[2][3] |
| Appearance | White crystalline solid[1][4] |
| Solubility | Soluble in water[1] |
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It should be kept away from incompatible materials, such as oxidizing agents, and protected from environmental extremes.[3][6] It is hygroscopic and sensitive to air and moisture.[6][7] When handling, it is crucial to use personal protective equipment, including gloves, safety glasses, and a dust respirator, and to work in a well-ventilated area to avoid inhalation or contact with skin and eyes.[3][6] Do not eat, drink, or smoke when using this product.[3]
Q3: What are the known stability issues and decomposition products?
A3: The product is considered stable under normal storage conditions, and hazardous polymerization will not occur.[3] However, it may decompose upon heating, emitting toxic fumes.[8] It is also sensitive to moisture and may decompose if it becomes damp, especially at temperatures above 151°C.[4] While specific decomposition products for the O-(4-chlorobenzyl) derivative are not detailed in the provided results, hydroxylamine hydrochloride itself can be corrosive to metals.[5]
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reaction Mixture
Symptoms:
-
TLC or LC-MS analysis shows multiple unexpected spots or peaks in addition to the desired product.
-
The yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Dibenzyl-substituted Byproducts | In reactions involving benzyl halides, the N-benzylhydroxylamine product can react further to form dibenzyl-substituted byproducts.[9] To minimize this, consider using an excess of the hydroxylamine reagent.[9] |
| Presence of Unreacted Starting Material | Incomplete reaction can lead to the presence of unreacted benzyl chloride or other starting materials.[9] Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or adjusting the temperature if necessary. |
| Degradation of the Reagent | This compound can degrade if exposed to moisture or high temperatures.[4] Ensure the reagent is dry and stored properly before use. |
Issue 2: Difficulty in Product Purification
Symptoms:
-
Co-elution of impurities with the desired product during column chromatography.
-
Difficulty in obtaining a pure crystalline product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Byproducts | Byproducts with similar polarity to the desired product can be difficult to separate. Consider using a different solvent system for recrystallization or employing an alternative purification technique like preparative HPLC. |
| Residual Inorganic Salts | If the synthesis involves the use of salts like sodium nitrite and sodium bisulfite, residual inorganic salts such as ammonium chloride can contaminate the final product.[10] Purification by recrystallization from a minimal amount of water can help remove these impurities.[10] |
| Oxime Impurities | In syntheses starting from oximes, residual oxime intermediates, such as butanone oxime hydrochloride, can be present.[11] A specific purification method involves reacting the impure product solution under vacuum at 50-70°C to facilitate the Beckmann rearrangement of the oxime impurity, followed by vacuum distillation and crystallization.[11] |
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Aldehyde or Ketone
This protocol describes a general method for the formation of an oxime using this compound.
Materials:
-
This compound
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Aldehyde or ketone
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Base (e.g., sodium acetate, pyridine)
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Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the aldehyde or ketone in a suitable solvent in a round-bottom flask.
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In a separate flask, prepare a solution of this compound and a base in the same solvent. The base is added to neutralize the hydrochloride salt.
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Add the hydroxylamine solution to the aldehyde/ketone solution dropwise with stirring at room temperature.
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Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude oxime product.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Hydroxylamine Hydrochloride by Recrystallization
This protocol is adapted from a general method for purifying hydroxylamine hydrochloride and can be applied to this compound with appropriate solvent selection.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, hot-filter the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for oxime synthesis.
Caption: Troubleshooting logic for unexpected side products.
References
- 1. Page loading... [guidechem.com]
- 2. Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1) | C7H9Cl2NO | CID 217573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. fishersci.com [fishersci.com]
- 8. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Products from O-(4-Chlorobenzyl)hydroxylamine Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Chlorobenzyl)hydroxylamine hydrochloride. The focus is on the purification of the resulting oxime ether products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products derived from this compound.
Problem 1: Low or No Product Yield After Work-up
Possible Causes:
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Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.
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Product Instability/Hydrolysis: Oximes can be susceptible to hydrolysis under acidic or basic conditions during the work-up, reverting to the starting carbonyl compound and hydroxylamine.[1][2][3]
-
Product Loss During Extraction: The desired oxime ether may have some solubility in the aqueous phase, leading to loss during liquid-liquid extraction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Before starting the work-up, ensure the reaction is complete by using thin-layer chromatography (TLC) to check for the disappearance of the limiting starting material.
-
Control pH During Work-up:
-
Avoid strongly acidic conditions. If an acid wash is necessary, use a dilute acid and minimize contact time.
-
Neutralize the reaction mixture with a mild base like sodium bicarbonate solution before extraction.[4]
-
-
Optimize Extraction:
-
Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
Wash the combined organic layers with brine to reduce the amount of dissolved water and improve phase separation.
-
Problem 2: Product is an Oil and Cannot be Crystallized
Possible Causes:
-
Presence of Impurities: Residual solvents or byproducts can prevent the product from crystallizing.
-
Product is a Low-Melting Solid or an Oil at Room Temperature: Not all oxime ethers are crystalline solids at ambient temperature.
-
Incorrect Recrystallization Solvent: The chosen solvent system may not be appropriate for inducing crystallization.
Troubleshooting Steps:
-
Purify by Column Chromatography: If recrystallization fails, column chromatography is the preferred method for purifying non-crystalline or oily products.[5]
-
Solvent Screening for Recrystallization:
-
Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof).
-
A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
-
Trituration: If the product is an amorphous solid or a thick oil, try triturating it with a non-polar solvent like hexane. This can sometimes induce crystallization or wash away soluble impurities.
Problem 3: Multiple Spots on TLC After Purification
Possible Causes:
-
Co-elution during Column Chromatography: Impurities with similar polarity to the product may co-elute.
-
Formation of E/Z Isomers: Oximes can exist as geometric isomers (E and Z), which may appear as separate spots on a TLC plate.
-
Product Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may decompose during chromatography.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Try a different solvent system with a different polarity to improve separation.
-
Consider using a less polar solvent system to increase the retention time and potentially resolve closely eluting spots.
-
If degradation is suspected, neutralize the silica gel by running a solvent system containing a small amount of triethylamine (0.1-1%) through the column before loading the sample.
-
-
Isomer Characterization: The presence of E/Z isomers can be confirmed by spectroscopic methods such as NMR. In many cases, these isomers can be difficult to separate by standard chromatography.
-
Alternative Purification: If column chromatography fails to yield a pure product, consider preparative TLC or recrystallization if the product is a solid.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction involving this compound?
A1: A typical aqueous work-up involves the following steps:
-
Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine (to reduce the water content).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[4]
Q2: What are the best purification methods for O-(4-Chlorobenzyl)oxime ethers?
A2: The two most common and effective purification methods are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile technique that can be used to purify a wide range of compounds, including oils and non-crystalline solids.[5] A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Recrystallization: This method is ideal for purifying crystalline solids and can often yield very high purity material.[6] The choice of solvent is crucial for successful recrystallization.
Q3: How do I choose a solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation of your desired product from any impurities. This is typically determined by running TLC plates with different solvent mixtures. A good starting point for many O-benzyl oxime ethers is a mixture of ethyl acetate and hexane. The ratio can be adjusted to achieve a retention factor (Rf) of around 0.2-0.4 for the product spot on the TLC plate.
Q4: What are some common impurities I might encounter?
A4: Common impurities can include:
-
Unreacted starting materials (the carbonyl compound and O-(4-Chlorobenzyl)hydroxylamine).
-
Byproducts from side reactions.
-
In the case of incomplete reaction or hydrolysis, the starting carbonyl compound can be a significant impurity.
Q5: My product seems to be degrading during purification. What can I do?
A5: Product degradation can occur due to sensitivity to acid, base, or prolonged exposure to the stationary phase during chromatography.
-
Acid/Base Sensitivity: As mentioned, avoid strong acids and bases during the work-up.
-
Chromatography Issues: If degradation on silica gel is suspected, you can either switch to a different stationary phase (like alumina) or neutralize the silica gel with a small amount of triethylamine in your eluent. Minimizing the time the compound spends on the column by using a slightly more polar solvent system can also help.
Data Presentation
The choice between recrystallization and column chromatography often involves a trade-off between yield, purity, and the nature of the product. The following table provides a hypothetical comparison based on typical outcomes for the purification of an O-benzyl oxime ether.
| Purification Method | Typical Purity Achieved | Typical Yield | Best Suited For | Key Considerations |
| Recrystallization | >98% | 70-90% | Crystalline solids | Requires finding a suitable solvent; may not be effective for removing impurities with similar solubility.[5] |
| Column Chromatography | >95% | 60-85% | Oily or non-crystalline products, and for separating mixtures with close-eluting impurities. | Can be time-consuming and requires larger volumes of solvent. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and the chosen organic extraction solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times.
-
Combine all the organic extracts.
-
Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
Technical Support Center: Oximation Reactions with O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oximation reactions involving O-(4-Chlorobenzyl)hydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product at all. What are the common causes?
A1: Low or no yield in oximation reactions can stem from several factors:
-
Poor Reactant Quality: Ensure your starting carbonyl compound (aldehyde or ketone) is pure and that the this compound has not degraded.
-
Suboptimal Temperature: Many oximation reactions proceed at room temperature, but less reactive carbonyls, particularly some ketones, may require heating to increase the reaction rate.[1][2]
-
Incorrect pH: The pH of the reaction mixture is critical. While a slightly acidic medium is often optimal for aldehyde oximation, the ideal pH can vary.[3] A base is typically added to neutralize the hydrochloride salt and free the hydroxylamine for reaction.
-
Poor Solubility: If the reactants are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly hindered.[1]
-
Product Loss During Workup: The desired oxime product may be lost during extraction or purification steps due to its properties or instability under the workup conditions.[1]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate, consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture can significantly speed up the reaction.[2] Monitor the reaction closely to avoid potential decomposition of reactants or products at higher temperatures.[2]
-
Use a Catalyst: The addition of a catalyst, such as a weak acid or specific metal complexes, can accelerate the reaction.[2][4]
-
Adjust Reactant Concentration: Increasing the concentration of the reactants can lead to a higher reaction rate, as it increases the frequency of molecular collisions.[2]
Q3: I am observing multiple spots on my TLC plate besides the starting material and product. What are these side products?
A3: Common side products in oximation reactions include:
-
E/Z Isomers: Oximes can form as a mixture of geometric isomers (E and Z), which may appear as separate, often close-running, spots on a TLC plate.[1]
-
Hydrolyzed Product: The oxime product can hydrolyze back to the starting carbonyl compound, especially in the presence of strong acid and heat during the reaction or workup.[1]
-
Over-oxidation Products: In some cases, the oxime itself can be further oxidized, leading to different impurities.[1]
Q4: How can I deal with the formation of E/Z isomers?
A4: The formation of E/Z isomers is a common characteristic of oximes.[5] While separating them can be challenging, you can try:
-
Reaction Condition Optimization: Specific reaction conditions or catalysts can sometimes favor the formation of a single isomer.[1]
-
Chromatography: Careful optimization of column chromatography (e.g., choice of solvent system and stationary phase) may allow for the separation of the isomers.
-
Fractional Crystallization: If the isomers have different crystallization properties, fractional crystallization can be an effective separation method.
Troubleshooting Guide
Use the following workflow to diagnose and resolve common issues encountered during the oximation reaction.
References
Technical Support Center: Synthesis of 4-Chlorobenzyl Oximes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chlorobenzyl oximes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-chlorobenzyl oximes, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my 4-chlorobenzyl oxime unexpectedly low?
A1: Low yields can stem from several factors. Incomplete conversion of the starting material, 4-chlorobenzaldehyde, is a common culprit. This can be due to insufficient reaction time, inadequate temperature, or suboptimal pH. Another reason could be the degradation of hydroxylamine, which is known to be unstable in strongly alkaline solutions.[1] Side reactions, such as the condensation of the aldehyde, can also consume the starting material and reduce the yield of the desired oxime.
To improve the yield, consider the following:
-
Optimize Reaction Conditions: Ensure the reaction is proceeding at the recommended temperature and for a sufficient duration. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
pH Control: The pH of the reaction mixture is crucial. For the oximation of aldehydes, a pH range of 3 to 7 is generally preferred.[2] Using a suitable base to neutralize the HCl liberated from hydroxylamine hydrochloride is essential, but excessive basicity should be avoided.
-
Reagent Purity: Verify the purity of your 4-chlorobenzaldehyde and hydroxylamine hydrochloride. Impurities in the starting materials can interfere with the reaction.
-
Alternative Methods: Explore more efficient synthetic methods such as microwave-assisted synthesis or solvent-free grinding, which have been reported to provide higher yields in shorter reaction times.[3][4]
Q2: My reaction seems to be incomplete, with a significant amount of 4-chlorobenzaldehyde remaining. What should I do?
A2: Incomplete conversion is a frequent challenge. To drive the reaction to completion, you can try the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: Depending on the method, extending the reaction time or cautiously increasing the temperature can enhance the conversion rate. For conventional heating methods, refluxing for a longer period might be necessary.
-
Molar Ratio of Reactants: An excess of hydroxylamine hydrochloride can be used to shift the equilibrium towards the product. A molar ratio of 1:1.2 of 4-chlorobenzaldehyde to hydroxylamine hydrochloride has been shown to be effective.[1]
-
Catalyst Addition: The use of catalysts can significantly improve reaction efficiency.[1][3] For instance, microwave-assisted synthesis in the presence of titanium dioxide (TiO₂) or solvent-free grinding with bismuth(III) oxide (Bi₂O₃) can lead to complete conversion.[3]
Q3: I am observing the formation of an unexpected side product. What could it be and how can I prevent it?
A3: A common side reaction in the synthesis of aldoximes is the condensation of the starting aldehyde, particularly under basic conditions. Another possibility, though less common under typical oximation conditions, is the dehydration of the oxime to form 4-chlorobenzonitrile, especially at higher temperatures.
To minimize side product formation:
-
Control Basicity: Use a mild base like sodium carbonate or pyridine instead of a strong base like sodium hydroxide to neutralize the acid generated during the reaction.[3]
-
Temperature Management: Avoid excessively high temperatures, which can promote side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Ethanol or a mixture of ethanol and water are commonly used and generally favor oxime formation.[5]
Q4: I am having difficulty purifying the 4-chlorobenzyl oxime. What are the recommended purification techniques?
A4: 4-chlorobenzyl oxime is a solid at room temperature, which facilitates its purification.[5]
-
Filtration and Washing: The crude product can often be isolated by filtration directly from the reaction mixture, especially if it precipitates upon cooling.[5] Washing the solid with cold water or a suitable solvent can remove many impurities.
-
Recrystallization: For higher purity, recrystallization is a standard and effective method. A suitable solvent system, such as ethanol-water, can be used. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified oxime will crystallize out.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is an alternative. A solvent system of ethyl acetate and hexane is often effective for eluting the oxime.
Q5: My final product appears to be a mixture of E and Z isomers. How can I control the stereoselectivity of the reaction?
A5: The formation of both E and Z stereoisomers is possible for aldoximes. The ratio of these isomers can be influenced by the reaction conditions. Generally, the E-isomer is the thermodynamically more stable and often the predominant product.
To obtain a specific isomer:
-
Isomerization: It is possible to isomerize a mixture of isomers to enrich the more stable E isomer. This can sometimes be achieved by treating the mixture with a protic or Lewis acid under anhydrous conditions.
-
Separation: If a mixture is obtained, the isomers can often be separated by column chromatography on silica gel.[6]
-
Stereoselective Synthesis: Certain reaction conditions can favor the formation of one isomer over the other. For example, specific catalysts and solvent systems have been reported to provide high stereoselectivity in oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-chlorobenzyl oxime?
A1: The most conventional method is the nucleophilic addition of hydroxylamine to 4-chlorobenzaldehyde.[3] This reaction is typically carried out by treating 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or sodium carbonate, in a solvent like ethanol or a water/ethanol mixture.[3][5]
Q2: Are there more modern and efficient methods available?
A2: Yes, several modern methods offer advantages in terms of reaction time, yield, and environmental impact. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields.[3][7]
-
Solvent-free grinding: This mechanochemical approach is a green chemistry technique that can produce high yields in a very short time without the need for a solvent.[3][4]
-
Catalyst-assisted preparations: The use of various catalysts can dramatically improve the efficiency of the synthesis under milder conditions.[1][3]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Hydroxylamine and its salts can be unstable and potentially explosive, especially in concentrated form or at elevated temperatures. It is crucial to handle these reagents with care. Standard laboratory safety practices, such as wearing personal protective equipment (safety glasses, lab coat, gloves), are mandatory. When using a microwave reactor, it is essential to use appropriate sealed vessels designed for high pressure and to follow the manufacturer's safety guidelines.
Q4: How can I confirm the identity and purity of my synthesized 4-chlorobenzyl oxime?
A4: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: The melting point of pure 4-chlorobenzyl oxime is reported to be around 108-109 °C.[5] A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons and the oxime proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the O-H, C=N, and C-Cl bonds.
-
-
Chromatography:
-
TLC (Thin Layer Chromatography): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can confirm the molecular weight and fragmentation pattern of the compound. However, be aware that some oximes can decompose under GC conditions, potentially showing the corresponding nitrile as an impurity.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 4-Chlorobenzyl Oxime
| Synthesis Method | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Sodium Hydroxide | Water/Ethanol | 25 minutes | ~80% | [5] |
| Microwave-assisted | Sodium Carbonate | Ethanol | 5 minutes | 82.3% | [7] |
| Solvent-free Grinding | Bismuth(III) Oxide | None | 2 minutes | 98% | [3][4] |
| Catalytic Method | bis-thiourea metal chlorides | Acetonitrile/Water | < 15 seconds | >95% | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Heating
-
Preparation: In a round-bottom flask, dissolve 50 g of hydroxylamine hydrochloride in 300 ml of water.
-
Reaction Mixture: To this solution, add a suspension of 20 g of 4-chlorobenzaldehyde in 200 ml of 10% aqueous sodium hydroxide solution.
-
Homogenization: Add ethanol until the mixture becomes a clear solution.
-
Heating: Heat the solution on a steam bath for 25 minutes.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by filtration.
-
Second Crop: Add water to the filtrate to the point of cloudiness to obtain a second fraction of the product.
-
Drying: Dry the combined solid products in a vacuum desiccator.[5]
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave reactor vessel, combine 0.10 g (0.71 mmol) of 4-chlorobenzaldehyde, 0.06 g (0.87 mmol) of hydroxylamine hydrochloride, and 0.09 g (0.88 mmol) of anhydrous sodium carbonate.
-
Solvent Addition: Add 3 ml of ethanol to the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat at 90 °C and 300W for 5 minutes.
-
Work-up: After cooling, remove the solvent by rotary evaporation.
-
Extraction: Add 10 ml of ethyl acetate and 10 ml of water to the residue and perform an extraction.
-
Drying and Isolation: Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[7]
Protocol 3: Solvent-Free Synthesis via Grinding
-
Reactant Mixture: In a mortar, combine 1 mmol of 4-chlorobenzaldehyde, 1.2 mmol of hydroxylamine hydrochloride, and 0.6 mmol of bismuth(III) oxide.
-
Grinding: Grind the mixture thoroughly with a pestle for approximately 2 minutes. Monitor the reaction progress with TLC.
-
Extraction: Once the reaction is complete, add 2 x 10 ml of ethyl acetate to the mortar and filter to remove the catalyst.
-
Precipitation: Concentrate the filtrate to about 6 ml and add water to precipitate the product.
-
Isolation and Drying: Filter the precipitate and dry it under high vacuum to yield the pure oxime.[4]
Visualizations
Caption: Experimental workflow for the synthesis of 4-chlorobenzyl oxime.
Caption: Troubleshooting decision tree for low yield in 4-chlorobenzyl oxime synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Chlorobenzaldehyde oxime | 3848-36-0 | Benchchem [benchchem.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
Technical Support Center: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride Reactions
Welcome to the technical support center for O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct formation in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used in organic synthesis as a reagent for the formation of O-substituted oximes (specifically, O-(4-chlorobenzyl)oximes) from aldehydes and ketones. These oximes are often stable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Q2: What are the common types of byproducts observed in reactions with this compound?
A2: Common byproducts can arise from several pathways, including over-alkylation of the hydroxylamine nitrogen, degradation of the starting material or product, and side-reactions related to the substrate. Specific examples include the formation of N,O-bis(4-chlorobenzyl)hydroxylamine and byproducts resulting from the rearrangement or decomposition of the target oxime, particularly with complex substrates.
Q3: How does temperature affect the stability of this compound and the formation of byproducts?
A3: Elevated temperatures can lead to the thermal decomposition of hydroxylamine derivatives.[1] For hydroxylamine hydrochloride, decomposition can be significant at higher temperatures.[1][2] In the synthesis of related compounds like N-benzylhydroxylamine hydrochloride, high temperatures have been associated with an increased risk of decomposition and byproduct formation.[3] It is generally recommended to conduct reactions at controlled, and often cooler, temperatures to minimize degradation.
Q4: Can the base used in the reaction influence byproduct formation?
A4: Yes, the choice and amount of base are critical. In oxime synthesis, a base is used to liberate the free hydroxylamine from its hydrochloride salt. However, using an excessive amount of a strong base, particularly at elevated temperatures, can promote side reactions, including decomposition of the hydroxylamine reagent.[3] For sensitive substrates, milder bases or buffered systems are recommended.
Troubleshooting Guides
Issue 1: Formation of N,O-bis(4-chlorobenzyl)hydroxylamine (Over-alkylation Byproduct)
Symptoms:
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Presence of an unexpected peak in your HPLC or GC-MS analysis with a mass corresponding to the addition of a second 4-chlorobenzyl group.
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Reduced yield of the desired O-(4-chlorobenzyl)oxime.
Root Cause: This byproduct, N,O-bis(4-chlorobenzyl)hydroxylamine, can be formed from the reaction of the initially formed O-(4-chlorobenzyl)hydroxylamine with a source of the 4-chlorobenzyl group. A likely source is unreacted starting material from the synthesis of the hydroxylamine reagent itself, such as 4-chlorobenzyl chloride. A similar phenomenon of dibenzyl-substituted byproduct formation has been observed in the synthesis of N-benzylhydroxylamine hydrochloride.[3]
Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use High-Purity Reagent | Ensure the this compound used is of high purity (≥98%) and free from significant amounts of 4-chlorobenzyl chloride. Purity can be assessed using HPLC or GC-MS.[4] | Minimizes the primary source of the second alkylating agent, thus reducing the formation of the N,O-disubstituted byproduct. |
| Control Stoichiometry | Use a slight excess of the carbonyl compound relative to this compound. | This ensures the rapid consumption of the hydroxylamine reagent in the desired reaction, reducing its availability for side reactions. |
| Optimize Reaction Temperature | Maintain a controlled, low to ambient temperature during the reaction. | Lower temperatures disfavor the over-alkylation reaction, which typically has a higher activation energy than the desired oximation. |
Experimental Protocol for Minimizing Over-alkylation:
-
Reagent Purity Check:
-
Dissolve a small sample of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze by reverse-phase HPLC with UV detection.
-
Confirm the absence of significant peaks corresponding to 4-chlorobenzyl chloride.
-
-
Optimized Oximation Reaction:
-
Dissolve the carbonyl compound (1.05 equivalents) in a suitable solvent (e.g., ethanol).
-
Add this compound (1.0 equivalent) and a mild base such as sodium acetate (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, proceed with the standard work-up and purification.
-
Issue 2: Complex Byproduct Profile with Substrate-Dependent Side Reactions
Symptoms:
-
Multiple unexpected spots on a TLC plate or peaks in the chromatogram.
-
Formation of products with rearranged structures, or those resulting from cyclization or ring-opening of the substrate.
Root Cause: With complex substrates containing multiple reactive functional groups, O-(4-Chlorobenzyl)hydroxylamine can participate in unexpected reaction pathways. For instance, the reaction of hydroxylamine hydrochloride with 4-chloro-3-formylcoumarin resulted in three unexpected products via the initial oxime, including a cyano-coumarin and ring-opened isoxazole derivatives, depending on the reaction conditions.[5]
Mitigation Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Solvent Selection | Choose a solvent that favors the desired reaction pathway. For example, in the case of the formylcoumarin, the use of alcoholic solvents (ethanol or methanol) led to ring-opening byproducts.[5] Using an aprotic solvent could prevent such outcomes. | Reduced formation of solvent-adduct byproducts and potentially increased selectivity for the desired oxime. |
| Reaction Time and Temperature Control | Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which can promote rearrangements and side reactions. | Minimizes the conversion of the desired product into undesired byproducts. |
| pH Control | Maintain the reaction at an optimal pH. The reactivity of both the hydroxylamine and the substrate can be highly pH-dependent. | Can enhance the rate of the desired reaction while suppressing pH-mediated side reactions. |
Experimental Protocol for Handling Complex Substrates:
-
Initial Screening:
-
Perform small-scale trial reactions under various conditions (different solvents, bases, and temperatures).
-
Analyze the crude reaction mixtures by LC-MS to identify the conditions that provide the highest yield of the desired product and the lowest amount of byproducts.
-
-
Optimized Reaction:
-
Based on the screening results, select the optimal conditions. For example, if ring-opening is an issue with alcoholic solvents, switch to a solvent like THF or dioxane.
-
Add the base solution slowly to maintain better control over the reaction exotherm and pH.
-
Monitor the reaction closely by an appropriate analytical technique.
-
Quench the reaction as soon as it reaches completion to avoid over-incubation.
-
Visualization of Reaction Pathways and Workflows
Below are diagrams illustrating key concepts related to byproduct formation and troubleshooting.
Caption: Byproduct formation pathways in O-(4-Chlorobenzyl)hydroxylamine reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
Analytical Methods for Purity and Byproduct Assessment
A robust analytical approach is essential for identifying and quantifying byproducts.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | A primary technique for assessing the purity of this compound and for monitoring the progress of the reaction. Reversed-phase HPLC with UV detection is commonly used.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile and thermally stable byproducts. Derivatization may be necessary to improve the volatility of the hydroxylamine and its products.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the structural elucidation of the desired product and any isolated byproducts. Quantitative NMR (qNMR) can be used for accurate purity determination against a certified standard.[4] |
| Thin-Layer Chromatography (TLC) | A quick and convenient method for monitoring the progress of a reaction in real-time, allowing for the immediate detection of major byproducts. |
This technical support center provides a foundational guide to understanding and mitigating byproduct formation in reactions involving this compound. For further assistance with specific, highly unusual byproducts, consulting detailed mechanistic studies and advanced structural elucidation may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
troubleshooting low reactivity of O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in chemical synthesis, with a particular focus on addressing low reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a substituted hydroxylamine derivative. Its primary application in organic synthesis is the formation of O-substituted oximes through reaction with aldehydes and ketones.[1][2][3] Oximes are versatile intermediates used in the synthesis of various nitrogen-containing compounds, including amides (via Beckmann rearrangement), nitriles, and amines.[1]
Q2: What are the typical storage conditions for this compound to ensure its stability and reactivity?
To maintain its stability and reactivity, this compound should be stored in a cool, dry place, away from moisture and strong oxidizing agents.[4] It is advisable to keep the container tightly sealed. The compound can be sensitive to prolonged exposure to air and moisture.
Q3: What safety precautions should be taken when handling this compound?
This compound is harmful if swallowed, inhaled, or in contact with skin.[4] It can cause skin and eye irritation.[5][6] Therefore, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Troubleshooting Guide: Low Reactivity
Low reactivity of this compound in oximation reactions can be a frustrating issue. The following guide provides potential causes and solutions to enhance your reaction yields.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate pH of the reaction medium | The formation of oximes is highly pH-dependent. The reaction rate is often optimal in a slightly acidic medium (pH 4-6).[7] Since you are starting with a hydrochloride salt, the initial medium will be acidic. However, the presence of a base is often required to liberate the free hydroxylamine, which is the active nucleophile. An inappropriate amount of base (either too little or too much) can hinder the reaction. Recommendation: Perform small-scale optimization experiments using different bases (e.g., sodium acetate, sodium carbonate, pyridine) and varying their molar equivalents to find the optimal pH for your specific substrate. |
| Sub-optimal reaction temperature | While many oximation reactions proceed at room temperature, some may require heating to overcome the activation energy barrier, especially with less reactive ketones.[8] Recommendation: If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring the reaction progress by TLC or another suitable analytical method. |
| Poor solubility of reactants | This compound and the carbonyl compound may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Recommendation: Select a solvent system in which all reactants are soluble. Common solvents for oximation include ethanol, methanol, and aqueous mixtures of these alcohols.[7][8] In some cases, using a co-solvent can improve solubility. |
| Steric hindrance | The carbonyl compound you are using might be sterically hindered, making the nucleophilic attack by the hydroxylamine derivative more difficult. This is particularly true for bulky ketones.[9] Recommendation: For sterically hindered substrates, longer reaction times and higher temperatures may be necessary. The use of a catalyst might also be beneficial (see below). |
| Degradation of the reagent | Although generally stable under proper storage, this compound can degrade over time, especially if exposed to moisture or high temperatures, leading to reduced potency. Hydroxylamine itself can be unstable.[10] Recommendation: Ensure you are using a fresh or properly stored batch of the reagent. If degradation is suspected, consider purifying the reagent or obtaining a new supply. |
| Absence of a catalyst | While many oximation reactions proceed without a catalyst, certain catalysts can significantly accelerate the reaction rate.[11][12] Recommendation: Consider adding a catalytic amount of an acid (if the medium is not already acidic enough) or a specific catalyst for oxime formation. Some literature reports the use of catalysts like Hyamine® in aqueous media or bismuth oxide in solvent-free conditions.[11][13] |
Experimental Protocols
General Protocol for Oxime Synthesis
This protocol provides a general starting point for the synthesis of an oxime from an aldehyde or ketone using this compound. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol or an ethanol/water mixture).
-
Addition of Hydroxylamine: Add this compound (1.1-1.5 mmol) to the solution.
-
Base Addition: Add a base (e.g., sodium acetate, 1.5-2.0 mmol) to the reaction mixture. The choice of base and its stoichiometry are critical and should be optimized.
-
Reaction: Stir the mixture at room temperature or heat to a desired temperature (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps and logical relationships in troubleshooting low reactivity.
Caption: A typical experimental workflow for the synthesis of oximes.
Caption: Troubleshooting logic for low reactivity issues.
Caption: General signaling pathway for oxime formation.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. appretech.com [appretech.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hydroxylamine, O-((4-nitrophenyl)methyl)-, hydrochloride (1:1) | C7H9ClN2O3 | CID 74967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-(4-Fluorobenzyl)hydroxylamine hydrochloride | C7H9ClFNO | CID 12800721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 11. yccskarad.com [yccskarad.com]
- 12. researchgate.net [researchgate.net]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving O-(4-Chlorobenzyl)hydroxylamine hydrochloride. The focus of this guide is to address challenges related to the influence of pH on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving this compound, particularly for oxime formation?
A1: The rate of oxime formation is highly pH-dependent.[1] Generally, the optimal pH range for the reaction of hydroxylamines with carbonyl compounds is weakly acidic, typically between pH 4 and 6.[2] In this range, there is enough acid to catalyze the dehydration of the intermediate carbinolamine, which is often the rate-limiting step, without significantly protonating the amine nitrogen of the hydroxylamine, which would reduce its nucleophilicity.[2]
Q2: Why is a very low pH (e.g., <2) detrimental to the reaction?
A2: At very low pH, the lone pair of electrons on the nitrogen atom of O-(4-Chlorobenzyl)hydroxylamine will be protonated. This protonated form is no longer a nucleophile and cannot attack the carbonyl carbon, thus inhibiting or completely stopping the initial step of the reaction.
Q3: What happens if the reaction is run at a high pH (e.g., >8)?
A3: While a basic medium ensures the hydroxylamine is in its free, nucleophilic form, the dehydration of the carbinolamine intermediate is acid-catalyzed. At high pH, the lack of protons slows down this dehydration step, which can decrease the overall reaction rate. Additionally, free hydroxylamines can be unstable and may decompose in strongly basic solutions, especially at elevated temperatures.
Q4: How can I effectively control the pH of my reaction?
A4: Using a buffer system is the most effective way to maintain a stable pH. A common and effective method is to use sodium acetate when starting with this compound. The acetate buffer will maintain the pH in the optimal weakly acidic range. Alternatively, a base like sodium carbonate or pyridine can be used to neutralize the hydrochloride and generate the free hydroxylamine in situ.[2][3]
Q5: Is this compound stable across a wide pH range?
A5: While the hydrochloride salt is stable, the free base, O-(4-Chlorobenzyl)hydroxylamine, can be less stable, particularly at higher pH and temperatures. For workup procedures, the product's stability at different pH values is crucial. Some related processes for O-substituted hydroxylamines involve adjusting the pH to acidic (e.g., 4-5) or basic (e.g., 9-10) levels for extraction, suggesting short-term stability under these conditions.[4][5] However, prolonged exposure to harsh pH conditions should be avoided.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Oxime
-
Question: I am reacting this compound with a ketone, but I am getting a very low yield of the oxime. What could be the issue?
-
Answer: Low yield in oximation reactions is frequently linked to suboptimal pH.
-
Cause 1: pH is too low. If you are using the hydrochloride salt without adding a base, the reaction medium will be too acidic. This protonates the hydroxylamine, rendering it non-nucleophilic.
-
Solution 1: Add a weak base to raise the pH to the 4-6 range. A common procedure is to add a base like sodium acetate or sodium carbonate.[2][3]
-
Cause 2: pH is too high. If you have added too much of a strong base, the dehydration of the intermediate may be too slow.
-
Solution 2: Carefully adjust the pH back to a weakly acidic or neutral range. Using a buffer system from the start is the best practice.
-
Cause 3: Reagent Quality. Ensure that your carbonyl compound is pure and that the this compound has been stored correctly.
-
Solution 3: Use freshly purified starting materials. While the hydrochloride salt is generally stable, the free base can be less so.[2]
-
Problem 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of unintended side products. Could pH be the cause?
-
Answer: Yes, incorrect pH can lead to side reactions.
-
Cause 1: Decomposition of the reactant. At high pH, the free O-(4-Chlorobenzyl)hydroxylamine may be unstable and could decompose.
-
Solution 1: Maintain the pH in the weakly acidic to neutral range and avoid unnecessarily high reaction temperatures.
-
Cause 2: Acid-catalyzed side reactions of the starting material. If your carbonyl compound is sensitive to acid, a very low pH can promote side reactions such as self-condensation or polymerization.
-
Solution 2: Ensure the pH does not drop below 4 by using a suitable buffer.
-
Data Presentation
The following table summarizes the expected effect of pH on the reaction of this compound with a generic carbonyl compound (e.g., an aldehyde or ketone) to form an oxime. This information is based on established principles of oximation chemistry.
| pH Range | Protonation State of Hydroxylamine | Carbonyl Activity | Dehydration of Intermediate | Expected Reaction Rate | Potential Issues |
| < 2 | Fully Protonated (Non-nucleophilic) | High (Protonated Carbonyl) | Fast | Very Slow to None | Reactant is non-nucleophilic. |
| 2 - 4 | Partially Protonated | High | Fast | Moderate to Fast | Balance between nucleophilicity and catalysis. |
| 4 - 6 | Mostly Free Base (Nucleophilic) | Moderately Activated | Acid-Catalyzed | Optimal | Ideal conditions for most oximations.[2] |
| 6 - 8 | Free Base (Nucleophilic) | Less Activated | Slower | Moderate | Dehydration step may slow down. |
| > 8 | Free Base (Nucleophilic) | Not Activated by Acid | Very Slow | Slow | Dehydration is not efficiently catalyzed; potential for reagent decomposition. |
Experimental Protocols
Representative Protocol for the Synthesis of an Oxime using this compound
This protocol is a general guideline for the reaction of an aldehyde or ketone with this compound under buffered conditions to control the pH.
-
Dissolution: In a round-bottom flask, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add this compound (1.1-1.2 equivalents) and sodium acetate (1.5-2.0 equivalents). The sodium acetate will act as a base to free the hydroxylamine and as a buffer to maintain the pH in the optimal range.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., to 50-60 °C) if the carbonyl compound is less reactive.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Effect of pH on the oximation reaction mechanism.
Caption: Troubleshooting workflow for low oxime yield.
References
solvent selection for reactions with O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Welcome to the technical support center for O-(4-Chlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during reactions with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solvent selection when using this compound?
A1: As a hydrochloride salt, this compound exhibits its best solubility in polar protic solvents. Therefore, lower alcohols such as methanol and ethanol are excellent starting points. For many applications, particularly oxime formation, a mixture of an alcohol with water is also highly effective. The choice may also depend on the solubility of your other reactants.
Q2: Is a base required for reactions involving this compound?
A2: Yes, in most cases, a base is necessary. The hydrochloride salt will release one equivalent of HCl during the reaction. This acid can protonate the hydroxylamine, rendering it non-nucleophilic, or catalyze side reactions. A mild base, such as pyridine, sodium acetate, or sodium carbonate, is typically added to neutralize the acid and facilitate the reaction.
Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?
A3: Several factors can influence the reaction rate. First, ensure your solvent system fully dissolves all reactants. If solubility is an issue, consider a different solvent or a co-solvent system. Gentle heating can also significantly accelerate the reaction; however, this should be monitored to avoid potential degradation of reactants or products. Finally, ensure that you have added a sufficient amount of base to neutralize the generated HCl.
Q4: Are there any known incompatibilities with certain solvents?
A4: While generally stable, prolonged heating in highly acidic or basic aqueous solutions can lead to the degradation of this compound. It is also advisable to use anhydrous solvents if side reactions involving water are a concern for your specific substrate.
Solvent Solubility Data
| Solvent | O-Benzylhydroxylamine hydrochloride Solubility (mg/mL)[1] | General Recommendation for this compound |
| Dimethyl sulfoxide (DMSO) | ~ 10 | Likely to be a good solvent for achieving high concentrations. |
| Dimethylformamide (DMF) | ~ 5 | A suitable alternative to DMSO for good solubility. |
| Phosphate-buffered saline (PBS), pH 7.2 | ~ 1 | Limited solubility in aqueous buffers alone. |
| Methanol | Soluble | Recommended as a primary solvent. |
| Ethanol | Soluble | Recommended as a primary solvent. |
| Water | Soluble | Can be used, often in combination with a co-solvent like an alcohol. |
| Acetonitrile | Moderately Soluble | Can be a suitable solvent, sometimes used with water. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Generally not recommended as a primary solvent. |
| Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Generally not recommended as a primary solvent. |
Experimental Protocols
Key Experiment: Synthesis of an Oxime
This protocol details a general procedure for the formation of an oxime from an aldehyde or ketone using this compound.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Pyridine (or another suitable base)
-
Ethanol
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in ethanol.
-
Add this compound (1.1 to 1.5 equivalents) to the solution.
-
To this stirring mixture, add pyridine (1.1 to 1.5 equivalents) dropwise.
-
If the reaction is slow at room temperature, attach a condenser and heat the mixture to a gentle reflux (typically 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If a precipitate does not form, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Multiple Products/Impurities
Caption: Troubleshooting guide for the presence of multiple products.
References
Technical Support Center: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-(4-Chlorobenzyl)hydroxylamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges and impurities encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound is a modification of the Gabriel synthesis. This multi-step process involves the N-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, with 4-chlorobenzyl chloride, followed by the deprotection of the intermediate to yield the desired product.
Q2: What are the potential critical impurities in the synthesis of this compound?
During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and subsequent workup procedures. Key impurities to monitor include:
-
Starting Materials: Unreacted 4-chlorobenzyl chloride and N-hydroxyphthalimide.
-
Process-Related Impurities:
-
O,N-bis(4-chlorobenzyl)hydroxylamine: A common byproduct formed by the further alkylation of the product.
-
4-chlorobenzyl alcohol: Formed by the hydrolysis of 4-chlorobenzyl chloride.
-
bis(4-chlorobenzyl) ether: Can be formed from the self-condensation of 4-chlorobenzyl alcohol or reaction of 4-chlorobenzyl chloride with 4-chlorobenzyl alcohol.
-
-
Degradation Products: Impurities can also form due to the instability of intermediates or the final product under certain pH and temperature conditions.
Q3: How can I detect and quantify impurities in my sample?
A range of analytical techniques can be employed for the detection and quantification of impurities in this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for purity assessment and quantification of known and unknown impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of 4-chlorobenzyl chloride. | Ensure the use of an appropriate base and reaction temperature to facilitate the complete reaction of the starting materials. Monitor the reaction progress using TLC or HPLC. |
| Incomplete hydrolysis of the N-(4-chlorobenzyloxy)phthalimide intermediate. | Optimize the hydrolysis conditions (e.g., acid/base concentration, temperature, and reaction time) to ensure complete cleavage of the phthalimide group. | |
| High Levels of Unreacted 4-Chlorobenzyl Chloride | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature for the alkylation step. Monitor the disappearance of the starting material by TLC or HPLC. |
| Inefficient purification. | Optimize the purification method (e.g., recrystallization solvent system, column chromatography) to effectively remove unreacted starting materials. | |
| Presence of O,N-bis(4-chlorobenzyl)hydroxylamine Impurity | Over-alkylation of the hydroxylamine intermediate. | Use a controlled stoichiometry of 4-chlorobenzyl chloride. A slight excess of the N-hydroxyphthalimide may help to minimize this side reaction. |
| Formation of 4-chlorobenzyl alcohol and bis(4-chlorobenzyl) ether | Presence of water in the reaction mixture during the alkylation step. | Use anhydrous solvents and reagents for the alkylation step to prevent hydrolysis of 4-chlorobenzyl chloride. |
| Product is off-color or discolored | Presence of colored impurities or degradation products. | Purify the final product by recrystallization using an appropriate solvent system. Activated carbon treatment can also be used to remove colored impurities. |
Quantitative Data Summary
Commercially available this compound typically meets the following specifications:
| Parameter | Specification |
| Purity | ≥ 98%[1] |
| Appearance | Off-white to white crystalline powder |
Experimental Protocols
Synthesis of N-(4-chlorobenzyloxy)phthalimide (Intermediate)
-
To a solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(4-chlorobenzyloxy)phthalimide.
Synthesis of this compound (Final Product)
-
Suspend the N-(4-chlorobenzyloxy)phthalimide intermediate in a suitable solvent such as ethanol.
-
Add a solution of hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation pathways for key process-related impurities.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of Oximes from O-(4-Chlorobenzyl)hydroxylamine Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of oximes synthesized from O-(4-Chlorobenzyl)hydroxylamine hydrochloride against those derived from alternative oximation reagents. The selection of an appropriate hydroxylamine derivative is crucial in drug development and medicinal chemistry for creating stable and effective compounds. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and characterization of these important chemical entities.
Comparative NMR Data of O-Substituted Benzaldehyde Oximes
The following tables summarize the ¹H and ¹³C NMR chemical shift data for benzaldehyde oximes with different O-substituents. Benzaldehyde is used as a common model carbonyl compound to highlight the electronic and structural effects of the O-substituent on the resulting oxime. All data is presented for the (E)-isomer, which is typically the thermodynamically favored product.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of (E)-Benzaldehyde O-Substituted Oximes in CDCl₃
| Proton | Unsubstituted | O-Methyl | O-Ethyl | O-Benzyl | O-(4-Chlorobenzyl) |
| CH=N | 8.13 | 8.08 | 8.09 | 8.16 | 8.10 |
| Ar-H (ortho) | 7.47 | 7.55 | 7.56 | 7.55 | 7.39 |
| Ar-H (meta, para) | 7.19 | 7.33 | 7.34 | 7.34 | 6.74* |
| O-CH₂/CH₃ | - | 3.98 (CH₃) | 1.35 (CH₃), 4.25 (CH₂) | 5.21 (CH₂) | 5.14 (CH₂) |
| Ar'-H (ortho to CH₂) | - | - | - | 7.34-7.42 | 7.39 |
| Ar'-H (meta to CH₂) | - | - | - | 7.34-7.42 | 7.33 |
| N-OH | ~9.0 (broad s) | - | - | - | - |
*Note: Data for O-(4-Chlorobenzyl) is for (E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime in DMSO-d6.[2] The aromatic protons listed are for the benzaldehyde moiety.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of (E)-Benzaldehyde O-Substituted Oximes in CDCl₃
| Carbon | Unsubstituted | O-Methyl | O-Ethyl | O-Benzyl | O-(4-Chlorobenzyl) |
| CH=N | 151.0 | 148.8 | 149.2 | 149.9 | 149.7 |
| Ar-C (ipso) | 131.0 | 132.8 | 132.7 | 132.9 | 135.5 |
| Ar-C (ortho) | 127.0 | 128.4 | 128.4 | 128.5 | 107.9 |
| Ar-C (meta) | 129.0 | 129.6 | 129.6 | 129.7 | 105.7 |
| Ar-C (para) | 130.0 | 130.1 | 130.2 | 130.3 | 159.2* |
| O-CH₂/CH₃ | - | 61.8 | 69.4 (CH₂), 14.8 (CH₃) | 76.1 | 75.0 |
| Ar'-C (ipso) | - | - | - | 137.8 | 136.9 |
| Ar'-C (ortho) | - | - | - | 128.3 | 129.7 |
| Ar'-C (meta) | - | - | - | 128.5 | 128.8 |
| Ar'-C (para) | - | - | - | 128.0 | 132.9 |
| Ar'-C-Cl | - | - | - | - | 132.9 |
*Note: Data for O-(4-Chlorobenzyl) is for (E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime in DMSO-d6.[2] The aromatic carbons listed are for the benzaldehyde moiety.
Experimental Protocols
A detailed methodology for the synthesis of an O-substituted oxime is provided below, using the preparation of (E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime as a representative example.[2]
Synthesis of (E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime
-
Materials:
-
3,5-Dihydroxybenzaldehyde
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Hexane
-
-
Procedure:
-
Dissolve 3,5-dihydroxybenzaldehyde (0.264 mmol) in methanol (4 mL).
-
Add an aqueous solution (1 mL) of this compound (0.264 mmol).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by trituration with hexane to afford the pure (E)-3,5-dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime as a yellow solid.
-
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process for comparing NMR data.
References
Mass Spectrometry Approaches for the Analysis of O-(4-Chlorobenzyl)hydroxylamine Hydrochloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of O-(4-Chlorobenzyl)hydroxylamine hydrochloride and its derivatives. We will explore two primary analytical strategies: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, from impurity profiling to metabolic studies.
Introduction to Analytical Strategies
O-(4-Chlorobenzyl)hydroxylamine is a polar molecule, and its hydrochloride salt is non-volatile. These properties present distinct challenges and opportunities for mass spectrometry analysis. The choice between LC-MS and GC-MS will largely depend on the sample matrix, the required sensitivity, and the specific information sought (e.g., quantification vs. structural elucidation).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for polar and non-volatile compounds as it allows for direct analysis of the compound in solution. The key advantages of using LC/MS methods over HPLC methods include enhanced selectivity, the ability to obtain molecular weight information, and the generation of structural information through controlled fragmentation.[1] The presence of a chlorine atom provides a distinct isotopic signature that aids in identification.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct GC-MS analysis is not feasible. However, GC-MS offers excellent chromatographic resolution and well-established spectral libraries. To make the analyte amenable to GC, a derivatization step is necessary to convert the polar hydroxylamine group into a more volatile and thermally stable functional group.[3]
Comparison of Analytical Approaches
The following table summarizes the key characteristics of LC-MS/MS and GC-MS for the analysis of O-(4-Chlorobenzyl)hydroxylamine derivatives.
| Feature | LC-MS/MS | GC-MS with Derivatization |
| Sample Preparation | Minimal; typically dilution in a suitable solvent. | More complex; requires a chemical derivatization step. |
| Volatility Requirement | Not required. Suitable for polar and non-volatile compounds. | High volatility and thermal stability are necessary. |
| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI) or Chemical Ionization (CI). |
| Fragmentation | Controlled fragmentation in the collision cell (e.g., CID). | Extensive fragmentation in the ion source (EI). |
| Key Advantage | Direct analysis of the parent compound. | High chromatographic efficiency and established spectral libraries. |
| Potential Challenge | Potential for matrix effects and ion suppression. | Incomplete derivatization can lead to inaccurate quantification.[4] |
Predicted Mass Spectral Data
The following table outlines the predicted mass-to-charge ratios (m/z) for the parent ion and major fragment ions of O-(4-Chlorobenzyl)hydroxylamine. These predictions are based on the structure of the molecule and known fragmentation patterns of similar compounds, such as O-benzylhydroxylamine.[5]
| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Method | Notes |
| [M+H]⁺ | 158.04 | 160.04 | LC-MS (ESI+) | Protonated molecule. The isotopic pattern is a key identifier. |
| [C₇H₇Cl]⁺ | 126.02 | 128.02 | GC-MS (EI) / LC-MS/MS | Represents the chlorotropylium ion, a likely stable fragment. |
| [C₇H₆Cl]⁺ | 125.01 | 127.01 | GC-MS (EI) / LC-MS/MS | Loss of a hydrogen from the chlorotropylium ion. |
| [C₆H₅]⁺ | 77.04 | 77.04 | GC-MS (EI) / LC-MS/MS | Phenyl cation, from loss of HCl from the chlorotropylium ion. |
| [CH₄NO]⁺ | 46.03 | 46.03 | GC-MS (EI) / LC-MS/MS | Fragment corresponding to the hydroxylamine moiety. |
Experimental Protocols
Proposed Method 1: LC-MS/MS Analysis
This method is suitable for the direct quantification and identification of O-(4-Chlorobenzyl)hydroxylamine and its derivatives in solution.
1. Sample Preparation:
-
Dissolve the sample in a mixture of methanol and water (50:50 v/v) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[6]
-
Column: Agilent InfinityLab Poroshell 120 HPH-C18, 2.7 µm, 2.1 x 100 mm.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 158.0
-
Product Ions: m/z 126.0, 125.0 (for quantification and qualification).
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
Proposed Method 2: GC-MS Analysis with Derivatization
This method is an alternative for volatile derivatives and can provide complementary fragmentation information.
1. Derivatization:
-
To a 1 mg sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. Gas Chromatography Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Visualizations
Experimental Workflow
Caption: General analytical workflow for O-(4-Chlorobenzyl)hydroxylamine derivatives.
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of O-(4-Chlorobenzyl)hydroxylamine.
References
- 1. scientistlive.com [scientistlive.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
A Comparative Guide to O-(4-Chlorobenzyl)hydroxylamine Hydrochloride and Other Hydroxylamine Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate reagent is paramount to the success of chemical synthesis. In the realm of reactions involving the formation of oximes and other nitrogen-containing functionalities, hydroxylamine and its derivatives are indispensable tools. This guide provides an objective comparison of O-(4-Chlorobenzyl)hydroxylamine hydrochloride with other common hydroxylamine reagents, supported by experimental data and detailed protocols.
Introduction to Hydroxylamine Reagents
Hydroxylamine (NH₂OH) and its salts, such as hydroxylamine hydrochloride, are widely used reagents in organic synthesis, most notably for the conversion of aldehydes and ketones to oximes.[1] The resulting oximes are stable, crystalline compounds that serve as important intermediates in the synthesis of a variety of functional groups and bioactive molecules, including amides (via Beckmann rearrangement), amines, and nitrones.[2] O-substituted hydroxylamines, a class of reagents where the hydroxyl hydrogen is replaced by an organic substituent, offer distinct advantages in terms of the properties and subsequent reactivity of the resulting oxime ethers.
This guide focuses on a comparative analysis of this compound against the parent hydroxylamine hydrochloride and other O-substituted analogues. We will explore their physicochemical properties, reactivity in oxime formation, and provide a detailed experimental protocol for a comparative study.
Physicochemical Properties of Selected Hydroxylamine Reagents
The choice of a hydroxylamine reagent can be influenced by its physical and chemical properties, such as molecular weight, melting point, and solubility. These properties can affect reaction setup, workup procedures, and storage conditions.
| Property | This compound | Hydroxylamine hydrochloride | O-Benzylhydroxylamine hydrochloride |
| CAS Number | 38936-60-6[3] | 5470-11-1[4] | 2687-43-6[5] |
| Molecular Formula | C₇H₉Cl₂NO[3] | ClH₄NO[6] | C₇H₁₀ClNO[5] |
| Molecular Weight | 194.06 g/mol [3] | 69.49 g/mol [4] | 159.62 g/mol [5] |
| Appearance | Off-white powder[7] | Colorless or off-white crystalline solid[8] | White flakes[5] |
| Melting Point | Not available | 155-157 °C (decomposes)[4] | 234-238 °C (sublimes)[5] |
| Solubility | Not available | Soluble in water, ethanol, methanol[8] | Soluble in water, pyridine; slightly soluble in alcohol[5] |
Reactivity and Performance in Oxime Formation
The primary application of these reagents is the formation of oximes from carbonyl compounds. The reactivity of the hydroxylamine derivative can be influenced by the nature of the substituent on the oxygen atom.
Hydroxylamine Hydrochloride : This is the most common and cost-effective reagent for oxime synthesis.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and liberate the free hydroxylamine.[9] While effective, reactions can sometimes require elevated temperatures and longer reaction times.[2]
O-Benzylhydroxylamine Hydrochloride : The introduction of a benzyl group on the oxygen atom leads to the formation of O-benzyl oxime ethers. These derivatives are often more stable and can be valuable intermediates in complex syntheses.[10] The benzyl group can serve as a protecting group that can be removed under specific conditions.
Representative Experimental Data for Oxime Synthesis
The following table presents representative data from a comparative experiment on the synthesis of an oxime from a model aldehyde, showcasing typical yields and reaction times that might be observed.
| Hydroxylamine Reagent | Aldehyde | Product | Reaction Time (hours) | Yield (%) |
| Hydroxylamine hydrochloride | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde oxime | 2 | 92 |
| O-Benzylhydroxylamine hydrochloride | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde O-benzyl oxime | 3 | 88 |
| This compound | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde O-(4-chlorobenzyl) oxime | 3 | 90 |
This is representative data based on typical laboratory results and is intended for comparative purposes.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the successful comparison of different reagents. Below is a generalized methodology for the comparative synthesis and analysis of oximes from a model aldehyde using the three hydroxylamine reagents discussed.
Comparative Synthesis of Oximes
Objective: To compare the reaction time and yield of oxime formation using hydroxylamine hydrochloride, O-benzylhydroxylamine hydrochloride, and this compound.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
O-Benzylhydroxylamine hydrochloride
-
This compound
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL).
-
Reagent Addition:
-
To the first flask, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
To the second flask, add O-benzylhydroxylamine hydrochloride (1.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
To the third flask, add this compound (2.13 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
-
Reaction: Stir the reaction mixtures at room temperature.
-
Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) at 30-minute intervals until the starting aldehyde is consumed.
-
Workup:
-
Once the reaction is complete, add deionized water (30 mL) to each flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For any product remaining in the filtrate, perform an extraction with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to recover any additional product.
-
-
Purification and Analysis:
-
Combine the precipitated and extracted product for each reaction.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.
-
Dry the purified product under vacuum and determine the final mass to calculate the percentage yield.
-
Characterize the products by melting point, ¹H NMR, and ¹³C NMR spectroscopy to confirm their identity and purity.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the comparative synthesis of oximes.
Caption: Generalized mechanism of oxime ether formation.
Conclusion
The choice between this compound and other hydroxylamine reagents depends on the specific requirements of the synthesis. Hydroxylamine hydrochloride remains a cost-effective and versatile option for the preparation of simple oximes. O-benzyl and substituted O-benzylhydroxylamines, such as the 4-chloro derivative, provide access to more complex oxime ethers which can be crucial intermediates in drug discovery and development. The electronic properties of the substituent on the benzyl group can influence the reactivity of the reagent and the properties of the final product. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to determine the optimal reagent for their specific application.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Hydroxylamine [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
- 9. arpgweb.com [arpgweb.com]
- 10. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Hydroxylamine as an oxygen nucleophile: substitution of sulfonamide by a hydroxyl group in benzothiazole-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: O-(4-Chlorobenzyl)hydroxylamine Hydrochloride vs. O-Benzylhydroxylamine Hydrochloride
For Immediate Release
This guide provides a detailed comparison of the reactivity of O-(4-Chlorobenzyl)hydroxylamine hydrochloride and O-benzylhydroxylamine hydrochloride, two critical reagents in synthetic chemistry, particularly in the formation of oximes and other derivatives used in drug development and material science. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced reactivity differences imparted by substituent effects.
Executive Summary
The primary difference in reactivity between this compound and O-benzylhydroxylamine hydrochloride stems from the electronic effect of the chlorine atom on the benzene ring. The chloro group is electron-withdrawing, which influences the nucleophilicity of the hydroxylamine moiety. This guide presents a theoretical framework for this reactivity difference, supported by analogous experimental data from related systems, and provides detailed experimental protocols for a direct comparative analysis.
Introduction
O-substituted hydroxylamines are versatile reagents in organic synthesis, most notably for their reaction with aldehydes and ketones to form stable oxime ethers. The reactivity of these hydroxylamines can be finely tuned by the substituents on the O-alkyl or O-aryl group. This guide focuses on the comparison between the unsubstituted O-benzylhydroxylamine hydrochloride and its para-chlorinated analogue, highlighting how a single atomic substitution can impact reaction kinetics and yields.
Theoretical Framework: Electronic Effects
The key to understanding the reactivity difference lies in the principles of physical organic chemistry, specifically the electronic effects of substituents on a benzene ring. The chlorine atom in the para position of O-(4-Chlorobenzyl)hydroxylamine exerts a net electron-withdrawing effect. This is a combination of two opposing effects:
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bonds.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring, donating electron density.
For halogens, the inductive effect generally outweighs the resonance effect. This net electron withdrawal reduces the electron density at the nitrogen atom of the hydroxylamine, thereby decreasing its nucleophilicity compared to the unsubstituted O-benzylhydroxylamine.
A decrease in nucleophilicity is expected to lead to a slower rate of reaction with electrophiles, such as the carbonyl carbon of an aldehyde or ketone in oxime formation. This can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.
Predicted Reactivity
Based on the electron-withdrawing nature of the 4-chloro substituent, it is predicted that:
-
O-benzylhydroxylamine hydrochloride will be more reactive (a stronger nucleophile) than this compound.
-
In reactions such as oxime formation, O-benzylhydroxylamine hydrochloride will exhibit a faster reaction rate.
While direct comparative kinetic data for these two specific compounds in the literature is scarce, this prediction is well-founded in the established principles of electronic effects on reaction kinetics.
Experimental Data (Analogous System)
For a hypothetical reaction, the ratio of the rate constants (k) can be estimated using the Hammett equation: log(kCl / kH) = ρσp-Cl. Assuming a plausible ρ value of -1 for a reaction where the nitrogen atom's nucleophilicity is developing a positive charge in the transition state (a common scenario in nucleophilic additions), the ratio kCl / kH would be approximately 10(-1 * 0.23) = 0.59. This suggests that the chloro-substituted compound would react at roughly half the rate of the unsubstituted compound.
Table 1: Predicted Relative Reactivity in a Hypothetical Nucleophilic Addition Reaction
| Compound | Hammett Constant (σp) | Predicted Relative Rate (k/kH) |
| O-benzylhydroxylamine hydrochloride | 0 | 1 |
| This compound | +0.23 | ~0.59 |
Experimental Protocols
To empirically determine the reactivity difference, the following experimental protocols are proposed.
Experiment 1: Comparative Kinetic Analysis of Oxime Formation via UV-Vis Spectroscopy
This experiment will monitor the rate of oxime formation by observing the change in the UV-Vis spectrum of a model aldehyde upon reaction with each hydroxylamine derivative.
Materials:
-
O-benzylhydroxylamine hydrochloride
-
This compound
-
4-Nitrobenzaldehyde (as a chromophoric aldehyde)
-
Phosphate buffer (pH 7.0)
-
Methanol
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare stock solutions of O-benzylhydroxylamine hydrochloride (0.1 M in methanol), this compound (0.1 M in methanol), and 4-nitrobenzaldehyde (0.01 M in methanol).
-
Equilibrate the phosphate buffer to 25°C.
-
In a quartz cuvette, add 2.9 mL of the phosphate buffer.
-
Add 50 µL of the 4-nitrobenzaldehyde stock solution to the cuvette and mix. Record the initial absorbance spectrum.
-
Initiate the reaction by adding 50 µL of the O-benzylhydroxylamine hydrochloride stock solution.
-
Immediately begin recording the absorbance at the λmax of the product oxime at fixed time intervals for at least 3 half-lives.
-
Repeat steps 3-6 using this compound.
-
The pseudo-first-order rate constants can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
Experiment 2: Competitive Reaction Monitored by High-Performance Liquid Chromatography (HPLC)
This experiment will determine the relative reactivity by allowing both hydroxylamines to compete for a limited amount of an aldehyde.
Materials:
-
O-benzylhydroxylamine hydrochloride
-
This compound
-
Benzaldehyde
-
Acetonitrile
-
Water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of O-benzylhydroxylamine hydrochloride and this compound in a 1:1 acetonitrile/water mixture.
-
Prepare a stock solution of benzaldehyde (0.05 M) in the same solvent.
-
In a reaction vial, mix 1.0 mL of the O-benzylhydroxylamine hydrochloride solution and 1.0 mL of the this compound solution.
-
Initiate the reaction by adding 1.0 mL of the benzaldehyde solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Quench the reaction by diluting with the mobile phase.
-
Analyze the product mixture by HPLC to determine the relative amounts of the two oxime products formed.
-
The ratio of the product peak areas will reflect the relative reactivity of the two hydroxylamines.
Mandatory Visualizations
Caption: Experimental workflow for comparing the reactivity of the two hydroxylamines.
Caption: Logical workflow for the comparative reactivity study.
Conclusion
The presence of a para-chloro substituent on the benzyl group of O-benzylhydroxylamine hydrochloride is predicted to decrease its nucleophilic reactivity due to the electron-withdrawing nature of chlorine. This will likely result in slower reaction rates in common synthetic transformations such as oxime formation. The provided experimental protocols offer a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the selection of reagents for their specific synthetic needs.
Comparative Bioactivity of Compounds Synthesized with O-(4-Chlorobenzyl)hydroxylamine Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, O-(4-Chlorobenzyl)hydroxylamine hydrochloride serves as a critical starting material for the synthesis of a variety of bioactive compounds. This guide provides an objective comparison of the performance of oxime ether derivatives synthesized from this precursor, with a focus on their antimicrobial and enzyme inhibitory activities. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.
A key area of investigation for derivatives of this compound is in the development of novel antimicrobial agents. Oxime ethers, in particular, have demonstrated significant potential as inhibitors of essential bacterial enzymes, offering a promising avenue for new antibiotic discovery.
Comparative Analysis of Antimicrobial Activity
A study on oxime derivatives synthesized from various O-benzylhydroxylamines, including O-(4-chlorobenzyl)hydroxylamine, and different benzaldehydes or salicylaldehydes revealed their potential as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis. The antimicrobial activities of these compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria.
The data presented below showcases a selection of these compounds, highlighting the impact of different structural modifications on their antimicrobial potency. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency.
Table 1: Antimicrobial Activity (MIC in μg/mL) of Oxime Ether Derivatives
| Compound ID | Aldehyde Precursor | O-benzylhydroxylamine Precursor | E. coli | P. aeruginosa | B. subtilis | S. aureus |
| 1 | 3-Formylbenzaldehyde | O-(4-Chlorobenzyl)hydroxylamine | >100 | >100 | 50 | 25 |
| 2 | 3-Formylbenzaldehyde | O-(2,4-Dichlorobenzyl)hydroxylamine | 6.25 | 6.25 | 3.13 | 3.13 |
| 3 | Salicylaldehyde | O-(4-Chlorobenzyl)hydroxylamine | >100 | >100 | >100 | 100 |
| 4 | Salicylaldehyde | O-(2,4-Dichlorobenzyl)hydroxylamine | 25 | 25 | 12.5 | 6.25 |
Data sourced from a study on oxime derivatives as FabH inhibitors.[1]
From the table, it is evident that the nature of both the aldehyde and the O-benzylhydroxylamine precursor significantly influences the antimicrobial activity. For instance, the derivative synthesized from 3-formylbenzaldehyde and O-(2,4-Dichlorobenzyl)hydroxylamine (Compound 2) exhibited substantially lower MIC values, and thus higher potency, across all tested bacterial strains compared to the derivative from the same aldehyde and O-(4-Chlorobenzyl)hydroxylamine (Compound 1). A similar trend is observed with the salicylaldehyde derivatives (Compounds 3 and 4). This suggests that increasing the chlorination on the benzyl ring can enhance antibacterial efficacy.
Enzyme Inhibition: Targeting Bacterial FabH
To understand the mechanism behind the observed antimicrobial activity, the most potent compounds were tested for their ability to inhibit the E. coli FabH enzyme. This enzyme is a critical component of the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibiotics.
Table 2: E. coli FabH Enzyme Inhibition Data
| Compound ID | Aldehyde Precursor | O-benzylhydroxylamine Precursor | IC50 (μM) |
| 2 | 3-Formylbenzaldehyde | O-(2,4-Dichlorobenzyl)hydroxylamine | 1700 |
| 4 | Salicylaldehyde | O-(2,4-Dichlorobenzyl)hydroxylamine | >2000 |
Data sourced from a study on oxime derivatives as FabH inhibitors.[1]
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In this case, Compound 2, which demonstrated strong antimicrobial activity, also showed inhibitory activity against E. coli FabH, albeit at a relatively high concentration.[1] This suggests that while FabH inhibition may contribute to the compound's antibacterial effect, other mechanisms may also be at play.
Experimental Protocols
Synthesis of Oxime Ethers
The synthesis of the oxime ether derivatives involved a two-step process:
-
Oxime Formation: An aldehyde or ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) under reflux conditions. This reaction typically yields the corresponding aldoxime or ketoxime in good yields.
-
Oxime Ether Synthesis: The resulting oxime is then reacted with a benzyl chloride derivative (such as 4-chlorobenzyl chloride) in the presence of a mild base and a catalyst like potassium iodide to form the final oxime ether product.
References
A Comparative Guide to Substituted O-Benzylhydroxylamines in Oxime Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of an oxime linkage through the reaction of a hydroxylamine with a carbonyl group (an aldehyde or ketone) is a cornerstone of bioconjugation and synthetic chemistry. The stability and reliability of this ligation have made it an invaluable tool for creating complex biomolecules, developing antibody-drug conjugates, and surface functionalization. Within the diverse family of hydroxylamines, O-benzylhydroxylamines are frequently utilized due to the stability they impart to the resulting oxime.
Data Presentation: Performance of Substituted O-Benzylhydroxylamines
The reactivity of O-benzylhydroxylamines in oxime formation is significantly influenced by the electronic properties of substituents on the benzyl ring. These substituents can alter the nucleophilicity of the hydroxylamine nitrogen, thereby affecting the rate of reaction.
Table 1: Expected Influence of Substituents on the Reactivity of O-Benzylhydroxylamines in Oxime Formation
| Substituent Type | Position on Benzyl Ring | Expected Effect on Nucleophilicity of Hydroxylamine | Expected Impact on Rate of Oxime Formation | Example Substituents |
| Electron-Donating Group (EDG) | para or ortho | Increase | Faster | -OCH₃, -CH₃, -OH |
| Electron-Withdrawing Group (EWG) | para or ortho | Decrease | Slower | -NO₂, -CN, -CF₃, -Cl |
| No Substituent | N/A | Baseline | Baseline | -H |
Note: The actual impact on the reaction rate is a balance of inductive and resonance effects. Steric hindrance from bulky ortho substituents can also play a role in reducing the reaction rate.
Table 2: Kinetic Data for Selected Oxime Formation Reactions
This table presents kinetic data from various studies to provide a context for oxime ligation rates. Note that these examples do not systematically vary the substituent on the O-benzylhydroxylamine but rather highlight the influence of the carbonyl compound and the use of catalysts.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) |
| Benzaldehyde | Aminooxy acetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2[1] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3[1] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0[1] |
| 2-Formylphenylboronic acid | O-methylhydroxylamine | None | 7.4 | Phosphate Buffer | 460[2] |
Experimental Protocols
To facilitate the direct comparison of different substituted O-benzylhydroxylamines, the following experimental protocols are provided.
General Synthesis of Substituted O-Benzylhydroxylamines
Substituted O-benzylhydroxylamines can be prepared from the corresponding substituted benzyl halides.
-
Materials : Substituted benzyl chloride or bromide, N-hydroxyphthalimide, hydrazine hydrate, ethanol, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
Dissolve N-hydroxyphthalimide and the substituted benzyl halide in a suitable solvent like ethanol.
-
Add a base (e.g., potassium carbonate) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate the solvent.
-
Dissolve the resulting solid in DCM and add hydrazine hydrate.
-
Stir the mixture at room temperature. The phthalhydrazide precipitate will form.
-
Filter off the precipitate and wash with DCM.
-
Wash the organic filtrate with aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the substituted O-benzylhydroxylamine.
-
The product can be converted to its hydrochloride salt for better stability and handling by dissolving it in ether and bubbling HCl gas through the solution.
-
Kinetic Analysis of Oxime Formation by ¹H NMR Spectroscopy
This protocol allows for the determination of the rate of oxime formation by monitoring the reaction in real-time.
-
Objective : To determine the second-order rate constant for the reaction between a specific carbonyl compound and a series of substituted O-benzylhydroxylamines.
-
Materials :
-
Substituted O-benzylhydroxylamine hydrochloride.
-
Aldehyde or ketone (e.g., benzaldehyde).
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O, pH 7.0).
-
Internal standard (e.g., 1,4-dioxane).
-
NMR tubes.
-
NMR spectrometer.
-
-
Procedure :
-
Prepare stock solutions of the carbonyl compound, the substituted O-benzylhydroxylamine, and the internal standard in the deuterated buffer.
-
In an NMR tube, combine the stock solutions of the carbonyl compound and the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the stock solution of the substituted O-benzylhydroxylamine to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the reactant aldehyde/ketone and the product oxime.
-
The concentration of the reactants at each time point can be determined relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (kobs) can be calculated by dividing k' by the concentration of the reactant in excess.
-
Repeat this procedure for each substituted O-benzylhydroxylamine to be tested.
-
Mandatory Visualizations
Reaction Mechanism
The formation of an oxime proceeds via a two-step mechanism involving the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the stable oxime bond. The reaction is acid-catalyzed, with optimal rates typically observed at a pH between 4 and 5.
Caption: Mechanism of Oxime Formation.
Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of substituted O-benzylhydroxylamines.
Caption: Workflow for Comparative Kinetic Study.
References
Spectroscopic Analysis of 4-Chlorobenzyl Oximes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 4-chlorobenzyl oximes and related alternatives. Detailed experimental protocols for key analytical techniques are presented, alongside supporting data, to facilitate unambiguous characterization and analysis in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-chlorobenzyl oximes and a selection of alternative aromatic oximes. These alternatives, including benzaldehyde oxime and substituted benzaldehyde oximes, provide a valuable reference for understanding the influence of substituents on the spectroscopic properties.
Oximes Derived from Aldehydes
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| 4-Chlorobenzaldehyde Oxime | 8.13 (s, 1H, CH=N), 7.52 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 9.0 (br s, 1H, N-OH)[1] | 149.5 (C=N), 135.0, 134.0, 129.0, 128.5 (Ar-C)[2] | 3202 (O-H), 1685 (C=N), 970 (N-O), 820 (C-Cl)[2] | 155 (M+), 138, 111, 75 |
| Benzaldehyde Oxime | 8.17 (s, 1H, CH=N), 7.55 (m, 2H, Ar-H), 7.35 (m, 3H, Ar-H), 8.75 (s, 1H, N-OH)[2] | 150.5 (C=N), 130.2, 128.9, 127.2 (Ar-C)[2] | 3304 (O-H), 1640 (C=N), 953 (N-O)[2][3] | 121 (M+), 104, 91, 77[4][5] |
| 4-Methylbenzaldehyde Oxime | 8.13 (s, 1H, CH=N), 7.47 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H), 2.36 (s, 3H, CH3)[2] | 151.0 (C=N), 140.0, 131.0, 129.0, 127.0 (Ar-C), 21.6 (CH3)[2] | 3289 (O-H), 1612 (C=N), 960 (N-O)[2] | 135 (M+), 118, 91, 65[6][7] |
| 4-Nitrobenzaldehyde Oxime | 8.25 (s, 1H, CH=N), 8.20 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H) | 148.0 (C=N), 147.0, 140.0, 127.0, 124.0 (Ar-C) | 3300 (O-H), 1600 (C=N), 1520, 1345 (NO2), 950 (N-O) | 166 (M+), 150, 120, 76 |
Oximes Derived from Ketones
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| 4'-Chloroacetophenone Oxime | 9.10 (br s, 1H, N-OH), 7.40 (m, 4H, Ar-H), 2.25 (s, 3H, CH3)[8] | 157.1 (C=N), 136.8, 132.7, 130.1, 127.0 (Ar-C), 15.9 (CH3)[8] | 3294 (O-H), 1605 (C=N), 925 (N-O), 827 (C-Cl)[8] | 169 (M+), 154, 125, 111, 75[8] |
| Acetophenone Oxime | 11.24 (s, 1H, N-OH), 7.65 (d, 2H, Ar-H), 7.35 (m, 3H, Ar-H), 2.15 (s, 3H, CH3)[9] | 156.2 (C=N), 136.7, 129.4, 128.7, 126.2 (Ar-C), 12.5 (CH3) | 3212 (O-H), 1649 (C=N), 940 (N-O)[9] | 135 (M+), 120, 104, 77[9] |
O-Benzyl Oxime Ethers
| Compound | 1H NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| 1-(1-Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime | 7.6-6.9 (m, Ar-H & Benzofuran-H), 5.1 (s, 2H, O-CH2-Ar), 2.3 (s, 3H, CH3) | 1610 (C=N), 1250 (C-O), 1090 (N-O), 820 (C-Cl) | 299 (M+) |
| Acetophenone O-benzyl oxime | 7.4-7.2 (m, 10H, Ar-H), 5.2 (s, 2H, O-CH2-Ar), 2.2 (s, 3H, CH3) | 1602 (C=N), 1024 (C-O) | 225 (M+), 91 (100%)[5] |
Experimental Protocols
Synthesis of Aromatic Aldehyde/Ketone Oximes
Materials:
-
Aromatic aldehyde or ketone (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)
-
Sodium hydroxide (12 mmol) or Pyridine
-
Ethanol
-
Water
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the aromatic aldehyde or ketone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium hydroxide (or an equivalent amount of pyridine) in a minimal amount of water and add it to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive ketones, gentle heating under reflux may be necessary.
-
Once the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of cold water.
-
The solid oxime is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the oxime sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR method):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid oxime sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm-1. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Procedure (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the oxime in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Signaling Pathway and Experimental Workflow
Bacterial Fatty Acid Synthesis (FAS) Pathway and FabH Inhibition
Certain O-benzyl oxime derivatives have been investigated as potential inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), a key enzyme in the bacterial fatty acid synthesis (FAS) type II pathway. This pathway is essential for bacterial survival, making it an attractive target for novel antibacterial drugs. The diagram below illustrates the initial steps of the FASII pathway, highlighting the role of FabH.
Caption: Bacterial Fatty Acid Synthesis (FASII) Initiation Pathway and FabH Inhibition.
Experimental Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a novel 4-chlorobenzyl oxime derivative is outlined below.
Caption: Workflow for Spectroscopic Characterization of 4-Chlorobenzyl Oximes.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Type I Fatty Acid Synthases (FAS): Major Players in a Network of Cellular FAS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
A Comparative Guide to Analytical Techniques for Confirming Oxime Formation with O-(4-Chlorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Confirmation and Characterization of Oxime Ligation.
The formation of a stable oxime linkage through the reaction of a carbonyl compound with a hydroxylamine derivative is a cornerstone of bioconjugation, drug delivery, and synthetic chemistry. For researchers utilizing O-(4-Chlorobenzyl)hydroxylamine hydrochloride, rigorous analytical confirmation of the desired oxime product is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
This guide presents a comparative overview of these techniques, supported by representative experimental data and detailed protocols, to assist researchers in selecting the most appropriate methods for their specific needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of analytical technique for confirming oxime formation is dictated by the specific information required, from basic confirmation of product formation to detailed structural elucidation and purity assessment. The following table summarizes the key characteristics of each technique in the context of analyzing the oxime product from this compound and an aldehyde, such as 4-chlorobenzaldehyde.
| Analytical Technique | Information Provided | Sensitivity | Throughput | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Definitive structural confirmation, identification of E/Z isomers, reaction kinetics. | Low to Moderate | Low | Provides unambiguous structural information and stereochemistry.[1] | Requires relatively pure sample in sufficient quantity; complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns for structural clues. | High | High | Unambiguous molecular weight determination; can be coupled with chromatography (LC-MS).[2] | May not distinguish between isomers; can be destructive. |
| HPLC | Purity assessment, reaction monitoring, quantification. | High | High | Excellent for determining purity and monitoring reaction progress.[3] | Does not provide definitive structural information on its own. |
| FTIR Spectroscopy | Confirmation of functional group transformation (C=O to C=N-O). | Moderate | High | Rapid and non-destructive; provides clear evidence of oxime bond formation.[4] | Provides limited structural detail compared to NMR. |
Experimental Protocols and Representative Data
To illustrate the application of these techniques, this section provides detailed experimental protocols and expected data for the characterization of the oxime formed from the reaction of this compound with 4-chlorobenzaldehyde.
Synthesis of 4-Chlorobenzaldehyde O-(4-Chlorobenzyl) Oxime: A General Protocol
A common procedure for the synthesis involves the condensation reaction between the aldehyde and the hydroxylamine hydrochloride in the presence of a base to neutralize the HCl salt.
dot
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the oxime product. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oxime product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Data (in CDCl₃): Based on data for structurally similar compounds, the following chemical shifts are expected for 4-chlorobenzaldehyde O-(4-chlorobenzyl) oxime.[1][2]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Oxime CH=N | ~8.10 | Singlet |
| Ar-H (from benzaldehyde) | ~7.30-7.55 | Multiplet |
| Ar-H (from benzyl group) | ~7.30-7.40 | Multiplet |
| O-CH₂-Ar | ~5.15 | Singlet |
Expected ¹³C NMR Data (in CDCl₃): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N | ~148-150 |
| Aromatic C-Cl | ~134-136 |
| Aromatic CH | ~128-130 |
| Aromatic C (quaternary) | ~132-134 |
| O-CH₂ | ~76-78 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the oxime product.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
Expected Mass Spectrometry Data: The expected molecular weight of 4-chlorobenzaldehyde O-(4-chlorobenzyl) oxime (C₁₄H₁₁Cl₂NO) is approximately 280.02 g/mol . The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 281.03, along with a characteristic isotopic pattern due to the two chlorine atoms. Fragmentation patterns may include cleavage of the N-O bond and loss of the chlorobenzyl group.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the oxime product and for monitoring the progress of the formation reaction.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The retention time of the product peak is determined. The purity is calculated from the peak area percentage.
Expected HPLC Data: Under reverse-phase conditions, the starting materials (4-chlorobenzaldehyde and O-(4-Chlorobenzyl)hydroxylamine) will have distinct retention times. The oxime product, being more nonpolar, will typically have a longer retention time. By monitoring the disappearance of the reactant peaks and the appearance of the product peak, the reaction progress can be followed.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the formation of the oxime by identifying the characteristic vibrational modes of the C=N-O group and the disappearance of the C=O group of the starting aldehyde.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data: The FTIR spectrum of the oxime product will show characteristic absorption bands.[4]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (oxime) | ~1640-1660 |
| N-O | ~930-960 |
| C=O (aldehyde, absent in product) | ~1690-1710 |
The disappearance of the strong C=O stretching band of the aldehyde and the appearance of the C=N and N-O bands provide clear evidence of oxime formation.
Visualization of the Analytical Workflow
The following diagram illustrates a comprehensive workflow for the synthesis and subsequent analytical confirmation of the oxime product.
dot
Conclusion
The confirmation of oxime formation from this compound requires a multi-faceted analytical approach. While FTIR and HPLC can provide rapid confirmation of product formation and purity, NMR spectroscopy remains the gold standard for definitive structural elucidation. Mass spectrometry provides essential molecular weight information. For a comprehensive characterization, a combination of these techniques is recommended. This guide provides researchers with the foundational knowledge and practical protocols to confidently analyze and confirm the successful synthesis of their target oxime products.
References
A Comparative Guide to O-(4-Chlorobenzyl)hydroxylamine Hydrochloride and Its Alternatives in Research Applications
For Researchers, Scientists, and Drug Development Professionals
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a versatile reagent with significant applications in medicinal chemistry, organic synthesis, and analytical chemistry. Its utility primarily stems from the reactive hydroxylamine moiety, which readily forms stable oxime derivatives with carbonyl compounds. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to assist researchers in selecting the optimal compound for their specific needs.
Performance Comparison in Key Applications
The performance of this compound and its analogs is critically evaluated in two primary research areas: as enzyme inhibitors and as derivatizing agents for analytical applications.
Enzyme Inhibition
O-substituted hydroxylamines are precursors to oxime derivatives that have shown potential as enzyme inhibitors. A notable target is the bacterial enzyme β-ketoacyl-acyl-carrier-protein) synthase III (FabH), a key component of the fatty acid synthesis (FAS-II) pathway, making it an attractive target for novel antibacterial agents.
| Compound Derivative | Target Enzyme | IC50 (mM) |
|---|---|---|
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli FabH | 1.7 |
The data indicates that dichlorination of the benzyl ring can lead to potent inhibition of bacterial FabH. This suggests that the electronic and steric properties conferred by halogen substituents play a crucial role in the binding of these compounds to the enzyme's active site.
Radical Scavenging Activity
Hydroxylamine derivatives are also recognized for their radical scavenging capabilities. The table below presents the half-maximal inhibitory concentration (IC50) values for the radical scavenging activity of various N-substituted hydroxylamine compounds, demonstrating the impact of different substituents on their antioxidant potential.
| Compound | Radical Scavenging IC50 (µM) |
|---|---|
| Compound 8 | 9.3 |
| Compound 10 | 14.3 |
| Compound 11 | 6.4 |
| Compound 12 | 4.2 |
| Compound 14 | 23.1 |
| Compound 15 | 8.1 |
| Compound 17 | 4.8 |
| Compound 18 | 6.5 |
| Ascorbic Acid (Positive Control) | 10.2 |
| Hydroxyurea (Positive Control) | 8.6 |
| M-HA (Positive Control) | 20.3 |
Analytical Derivatization
In analytical chemistry, O-benzylhydroxylamine derivatives are employed for the pre-column derivatization of carbonyl compounds to enhance their detection by High-Performance Liquid Chromatography (HPLC). While direct quantitative comparisons of the derivatization efficiency of this compound versus its analogs are sparse, a comparative study of different derivatization agents for short-chain fatty acids (SCFAs) provides relevant data on the performance of O-benzylhydroxylamine (O-BHA) in general.
| Derivatization Reagent | Matrix Effects in Human Serum (%) | RSD (%) |
|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | 77.1 - 99.0 | ≤ 3.4 |
| O-Benzylhydroxylamine (O-BHA) | 91.0 - 94.6 | ≤ 5.4 |
| 2-Picolylamine (2-PA) | 81.6 - 99.5 | ≤ 8.0 |
This data indicates that O-benzylhydroxylamine exhibits favorable and consistent matrix effects, suggesting its suitability for complex biological samples. The choice between different substituted O-benzylhydroxylamines would likely depend on the specific analytical requirements, such as the desired chromatographic retention time and the mass spectrometric fragmentation pattern of the resulting oxime derivative.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and build upon the cited findings.
Synthesis of Oxime Derivatives from O-Benzylhydroxylamines
This protocol describes the general synthesis of oxime derivatives from the reaction of O-benzylhydroxylamines with aldehydes or salicylaldehydes.
Materials:
-
O-benzylhydroxylamine hydrochloride (or a substituted analog)
-
Primary benzaldehyde or salicylaldehyde
-
Potassium hydroxide
-
Ethanol
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesize the desired oxime by reacting an aldehyde or ketone with hydroxylamine hydrochloride in the presence of potassium hydroxide under reflux for approximately 3 hours.
-
To synthesize the oxime ether, react the obtained oxime with benzyl chloride (or a substituted benzyl chloride) under mild basic conditions.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove inorganic byproducts.
-
Extract the crude product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final oxime ether derivative by column chromatography or recrystallization.
E. coli FabH Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the E. coli FabH enzyme.
Materials:
-
Purified E. coli FabH enzyme
-
Acetyl-CoA
-
Malonyl-ACP
-
NADPH
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Test compound (e.g., oxime derivative of O-(4-Chlorobenzyl)hydroxylamine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and acetyl-CoA.
-
Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding malonyl-ACP to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (e.g., this compound or its derivatives)
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add the DPPH working solution to each well or cuvette. Include a blank with only the solvent and DPPH.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each sample at 517 nm.
-
Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the logarithm of the sample concentration to determine the IC50 value.
Visualizing Key Processes
To further aid in the understanding of the applications of this compound and its alternatives, the following diagrams illustrate relevant pathways and workflows.
Safety Operating Guide
Proper Disposal of O-(4-Chlorobenzyl)hydroxylamine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of O-(4-Chlorobenzyl)hydroxylamine hydrochloride, a crucial reagent in many synthetic workflows. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound is harmful if swallowed, in contact with skin, or if inhaled[1].
Required PPE:
-
Gloves: Wear impervious chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[1].
-
Eye Protection: Safety glasses or goggles are mandatory to protect against dust particles.
-
Respiratory Protection: In situations where dust may be generated, a dust respirator should be worn[1].
II. Spill Management
Accidental spills should be managed promptly and safely. The procedure differs based on the scale of the spill.
Table 1: Spill Response Procedures
| Spill Size | Procedure |
| Minor Spills | 1. Clean up all spills immediately[1].2. Avoid contact with skin and eyes[1].3. Use dry clean-up procedures and avoid generating dust[1].4. Vacuum up the material using an explosion-proof machine designed for grounded storage and use. Do not use air hoses for cleaning[1].5. Place the spilled material in a clean, dry, sealable, and labeled container for disposal[1]. |
| Major Spills | 1. Clear the area of all personnel and move upwind[1].2. Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard[1].3. Control personal contact with the substance by using protective equipment, including a dust respirator[1].4. Prevent the spillage from entering drains, sewers, or water courses[1].5. Avoid generating dust. Sweep or shovel the material up and recover the product wherever possible[1].6. Place residues in labeled plastic bags or other suitable containers for disposal[1].7. If contamination of drains or waterways occurs, advise emergency services immediately[1]. |
III. Disposal Protocol
The final disposal of this compound and its containers must be handled as hazardous waste.
Step-by-Step Disposal Guide:
-
Containment: Ensure the waste material, whether from a spill or routine use, is securely contained in a clean, dry, and sealable container. The container must be clearly labeled with the chemical name: "this compound".
-
Waste Collection: Dispose of the contents and the container at an authorized hazardous or special waste collection point[1]. This should be done in strict accordance with all local, regional, and national regulations.
-
Do Not Mix: Do not mix this compound waste with other waste materials.
-
Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for O-(4-Chlorobenzyl)hydroxylamine hydrochloride
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of O-(4-Chlorobenzyl)hydroxylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or inhaled[1]. Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption[1]. |
| Body Protection | Laboratory coat or protective clothing. | Protects skin from accidental spills and contamination[1][2]. Work clothes should be laundered separately[1][2]. |
| Respiratory Protection | Dust respirator or use in a chemical fume hood. | Avoids inhalation of harmful dust particles[1][2]. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is operational[1].
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in Table 1.
-
Have spill cleanup materials readily available.
-
-
Handling the Compound:
-
Post-Handling:
Storage Plan
Table 2: Storage and Incompatible Materials
| Condition | Requirement |
| Storage Location | Store in a cool, dry, and well-ventilated area[1]. |
| Container | Keep in the original, securely sealed container[1]. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases[3]. |
Emergency and Disposal Plan
Emergency Procedures
-
Skin or Hair Contact: Immediately flush the affected area with running water and soap, if available. Seek medical attention if irritation occurs[1].
-
Inhalation: Move the individual to an area with fresh air. If fumes or combustion products are inhaled, remove the person from the contaminated area[1].
-
Ingestion: Immediately give a glass of water. Contact a poison information center or a doctor for guidance[1].
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel from the area and move upwind[1].
-
Alert the appropriate emergency response team or fire brigade, informing them of the hazard's location and nature[1].
-
Control personal contact by using protective equipment, including a dust respirator[1].
-
Prevent the spillage from entering drains or waterways[1].
-
Disposal Plan
Dispose of this compound and its containers as hazardous or special waste. All disposal activities must be in strict accordance with local, regional, and national regulations[1].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
